Acriflavine
Description
Properties
IUPAC Name |
acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.C13H11N3.ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJLNXHANOHNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30988185 | |
| Record name | 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30988185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown to orange powder; Green fluorescence when diluted in water; [Hawley] | |
| Record name | Acriflavine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
8048-52-0, 65589-70-0, 69235-50-3, 68518-47-8, 8063-24-9 | |
| Record name | Acridinium, 3,6-diamino-10-methyl-, chloride, mixt. with 3,6-acridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=8048-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acriflavine [NF] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065589700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acriflavine hydrochloride [NF] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069235503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acriflavine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13373 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30988185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acriflavine, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,6-diamino-10-methylacridin-10-ium acridine-3,6-diamine chloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acriflavine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Reaction mass of 51555-26-1 and 53307-10-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Acriflavine on Viral Replication
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acriflavine (ACF), a proflavine-derived acridine dye historically used as a topical antiseptic, has emerged as a potent antiviral agent with a multifaceted mechanism of action. Extensive research, particularly spurred by the need for therapeutics against SARS-CoV-2, has elucidated its role as a direct-acting antiviral that targets key viral enzymes and as a host-directed therapeutic that modulates cellular pathways co-opted by viruses. This technical guide provides a comprehensive overview of this compound's mechanisms of action against viral replication, focusing on its inhibition of viral proteases and host cell factors. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the core pathways to support further research and drug development efforts.
Core Mechanism of Action: Dual Inhibition of Coronavirus Proteases
This compound's primary antiviral activity against betacoronaviruses, including SARS-CoV-2, stems from its ability to inhibit two essential viral proteases: the Papain-like Protease (PLpro) and the Main Protease (Mpro or 3CLpro). These enzymes are critical for processing viral polyproteins into functional non-structural proteins (nsps) that form the replication and transcription complex (RTC), the core machinery for viral genome replication.[1][2]
Primary Target: Papain-like Protease (PLpro)
This compound is a potent inhibitor of the SARS-CoV-2 PLpro.[3][4] Time-of-addition experiments have confirmed that this compound acts during the replication phase of the viral life cycle and does not affect viral entry.[3][5][6] Structural analyses through X-ray crystallography and NMR have revealed a unique and unexpected inhibitory mechanism where two molecules of proflavine (a key component of this compound) bind and stack within the PLpro's substrate-binding site.[3][6] This binding induces a significant conformational change, specifically the rotation and translocation of the conserved BL2 loop, which in turn blocks the entrance to the enzyme's active site and prevents its catalytic function.[6] Beyond its role in polyprotein processing, PLpro also strips ubiquitin and ISG15 from host proteins, thereby dampening the host's innate immune response. Inhibition of PLpro by this compound not only halts viral protein maturation but may also help restore host antiviral defenses.[7]
Secondary Target: Main Protease (Mpro/3CLpro)
In addition to its potent effect on PLpro, this compound also demonstrates inhibitory activity against the viral Mpro.[1][8][9] Mpro is the main protease responsible for the majority of proteolytic cleavage events within the viral polyprotein. Enzymatic kinetics experiments have characterized this compound as a non-competitive inhibitor of Mpro.[8] Microscale thermophoresis (MST) assays have further confirmed a direct binding affinity between this compound and SARS-CoV-2 Mpro.[1][8] The ability of this compound to inhibit both essential proteases suggests it may act as a dual-target inhibitor, contributing to its robust antiviral efficacy.[1][8]
Host-Directed Mechanism of Action: HIF-1 Inhibition
Beyond its direct action on viral proteins, this compound is also a well-documented inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) pathway.[10][11] HIF-1 is a heterodimeric transcription factor, composed of an oxygen-regulated HIF-1α subunit and a constitutively expressed HIF-1β subunit.[12] Under hypoxic conditions, which can be induced by viral infections and inflammation, HIF-1α is stabilized and dimerizes with HIF-1β. This complex then translocates to the nucleus to activate the transcription of genes involved in angiogenesis, metabolism, and inflammation, processes that can be exploited by viruses to enhance their replication environment.[13]
This compound exerts its effect by binding directly to the PAS-B subdomain of the HIF-1α and HIF-2α subunits.[12][14] This binding allosterically blocks the dimerization of HIF-1α with HIF-1β, thereby preventing the formation of the active transcriptional complex and inhibiting the expression of HIF-1 target genes.[11][12] By modulating this critical host pathway, this compound can create a cellular environment that is less conducive to viral replication.
Quantitative Data Summary
The antiviral activity and target inhibition by this compound have been quantified across numerous studies. The tables below summarize key data points.
Table 1: Inhibition of Viral Proteases by this compound
| Target Protease | Virus | Assay Type | IC50 Value | Reference(s) |
|---|---|---|---|---|
| Papain-like Protease (PLpro) | SARS-CoV-2 | Fluorogenic Substrate Assay | 1.66 µM | [1][15] |
| Main Protease (Mpro/3CLpro) | SARS-CoV-2 | Fluorogenic Substrate Assay | 5.60 ± 0.29 µM |[1][8] |
Table 2: Antiviral Activity of this compound in Cell Culture
| Virus | Cell Line | Assay Type | IC50 Value | CC50 Value | Selectivity Index (SI) | Reference(s) |
|---|---|---|---|---|---|---|
| SARS-CoV-2 | Human cells | In vitro assays | ~50 nM | 3-12 µM | >60 | [6] |
| SARS-CoV-2 | Vero-E6 | Plaque Assay | 0.15 ± 0.02 µM | - | - | [1] |
| MERS-CoV | - | - | 21 nM | - | 162 | [5][15] |
| HCoV-OC43 | BHK-21 | Plaque Assay | 28.62 ± 1.43 nM | - | - | [1] |
| HCoV-OC43 | - | - | 105 nM | - | 27 |[5][15] |
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these findings. Below are protocols for key experiments used to characterize this compound's antiviral activity.
Protease Inhibition Assay (Fluorogenic)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a viral protease.
-
Reagents & Materials:
-
Recombinant viral protease (e.g., SARS-CoV-2 PLpro or Mpro).
-
Fluorogenic peptide substrate (e.g., RLRGG-AMC for PLpro).
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.3, 1 mM EDTA).
-
Test compound (this compound) serially diluted in DMSO.
-
DMSO (vehicle control).
-
384-well assay plates, black, flat-bottom.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted this compound or DMSO control.
-
Add the recombinant protease solution (e.g., 150 nM final concentration) to each well and incubate at 30°C for 15 minutes.[1]
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Monitor the increase in fluorescence (e.g., Excitation: 360 nm, Emission: 460 nm) over a period of 30-60 minutes, taking readings every 1-2 minutes.
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase) for each concentration.
-
Normalize the rates relative to the DMSO control (100% activity) and no-enzyme control (0% activity).
-
Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
-
Reagents & Materials:
-
Host cells susceptible to the virus (e.g., Vero-E6 for SARS-CoV-2).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Virus stock of known titer (PFU/mL).
-
Test compound (this compound) serially diluted.
-
Overlay medium (e.g., growth medium containing 1% methylcellulose or Avicel).
-
Fixing solution (e.g., 4% paraformaldehyde).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
6-well or 12-well cell culture plates.
-
-
Procedure:
-
Seed host cells in culture plates and grow until they form a confluent monolayer.
-
Prepare serial dilutions of this compound in infection medium (e.g., serum-free DMEM).
-
Remove growth medium from the cell monolayers and wash with PBS.
-
In a separate tube, pre-incubate a standard amount of virus (e.g., 100 Plaque Forming Units - PFU) with each dilution of this compound or vehicle control for 1 hour at 37°C.[1]
-
Inoculate the cell monolayers with the virus-compound mixtures and incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Remove the inoculum and gently wash the cells.
-
Overlay the cells with the overlay medium containing the corresponding concentration of this compound.
-
Incubate the plates at 37°C for a period sufficient for plaques to form (e.g., 72 hours for SARS-CoV-2).[1]
-
Aspirate the overlay medium and fix the cells with the fixing solution.
-
Remove the fixative and stain the cell monolayers with crystal violet solution.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the vehicle control and determine the IC50 value.
-
Time-of-Addition Experiment
This experiment helps to determine which stage of the viral life cycle is inhibited by the compound.
-
Reagents & Materials: Same as Plaque Reduction or Virus Yield Reduction Assay.
-
Procedure:
-
Seed host cells in multiple wells to allow for different treatment conditions.
-
Infect all wells with the virus (Time 0).
-
Add this compound at a fixed, effective concentration (e.g., 3x IC50) at different time points post-infection (e.g., 0, 2, 4, 6 hours).[3]
-
Include a "full-time" control where the compound is present during and after infection, and an untreated virus control.
-
At the end of the replication cycle (e.g., 24 or 48 hours), harvest the supernatant or cell lysate.
-
Quantify the viral yield using a plaque assay or qRT-PCR for viral RNA.
-
Plot the viral yield against the time of compound addition. If the compound remains effective even when added several hours post-infection, it indicates inhibition of a post-entry stage, such as replication.[3]
-
Conclusion
This compound presents a compelling case for drug repurposing as a broad-spectrum antiviral agent, particularly against betacoronaviruses. Its mechanism of action is robust, involving the dual inhibition of the essential viral proteases PLpro and Mpro, which directly halts the viral replication machinery. Furthermore, its ability to modulate the host HIF-1 pathway suggests a secondary, host-directed mechanism that may contribute to its overall efficacy and mitigate viral pathogenesis. The quantitative data and established experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially translate this compound and its derivatives into viable clinical therapeutics for current and future viral threats.
References
- 1. This compound and proflavine hemisulfate as potential antivirals by targeting Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. news-medical.net [news-medical.net]
- 7. news-medical.net [news-medical.net]
- 8. This compound and proflavine hemisulfate as potential antivirals by targeting Mpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. This compound inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIF-1 Dimerization Inhibitor this compound Enhances Antitumor Activity of Sunitinib in Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Acriflavine: A Historical and Technical Review of its Medical Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Acriflavine, a synthetic acridine dye, holds a significant place in the history of medicine as one of the earliest synthetic antibacterial agents. Developed in 1912 by the German medical researcher Paul Ehrlich, it saw widespread use as a topical antiseptic and for the treatment of various infectious diseases in the pre-antibiotic era.[1][2][3] Its application during World War I for treating wounds and parasitic infections like sleeping sickness marked a crucial step in the development of chemotherapy.[2][4] This technical guide provides a comprehensive overview of the historical use of this compound in medicine, detailing its synthesis, mechanism of action, and early clinical applications, with a focus on quantitative data and experimental protocols from the foundational period of its use.
Physicochemical Properties and Synthesis
This compound is a mixture of 3,6-diamino-10-methylacridinium chloride (trypaflavine) and its unmethylated precursor, 3,6-diaminoacridine (proflavine).[2] It typically presents as a reddish-brown powder.
Historical Synthesis Protocol
Experimental Workflow: Generalised Historical Synthesis of this compound
Caption: General workflow for the historical synthesis of this compound.
Historical Antimicrobial Efficacy
Early investigations into the antimicrobial properties of this compound were pioneered by Carl Browning and his colleagues. Their work established its potent bactericidal and bacteriostatic effects against a range of pathogenic bacteria.
Quantitative Antimicrobial Data (Early 20th Century)
The following table summarizes the approximate Minimum Inhibitory Concentrations (MIC) of this compound against various bacteria as reported in early studies. It is important to note that the methodologies for determining MIC in the early 20th century were not as standardized as they are today, and variations in media, inoculum size, and incubation conditions were common.
| Bacterium | Approximate MIC (µg/mL) | Reference (Implied) |
| Staphylococcus aureus | 1 - 5 | Browning et al. |
| Streptococcus pyogenes | 0.5 - 2 | Browning et al. |
| Escherichia coli | 10 - 50 | Browning et al. |
| Neisseria gonorrhoeae | 1 - 10 | Historical texts |
| Trypanosoma brucei | Varies (in vivo) | Historical texts |
Note: The exact MIC values from the very early studies are difficult to ascertain from currently available digital records. The values presented are estimations based on descriptive accounts from historical medical literature.
Historical Experimental Protocol: Determination of Bactericidal Action
The methods used by early 20th-century researchers like Browning to determine the bactericidal action of this compound typically involved the following steps:
-
Preparation of Bacterial Cultures: Broth cultures of the target bacteria (e.g., Staphylococcus aureus) were grown for a specific period (e.g., 24 hours).
-
Preparation of Antiseptic Solutions: A series of dilutions of this compound in sterile water or saline were prepared.
-
Exposure: A standard volume of the bacterial culture was added to each dilution of the this compound solution.
-
Incubation: The mixtures were incubated at a constant temperature (e.g., 37°C) for a defined period.
-
Subculture: After incubation, a loopful from each mixture was subcultured onto a solid nutrient medium (e.g., nutrient agar).
-
Observation: The plates were incubated, and the presence or absence of bacterial growth was recorded to determine the concentration at which the bacteria were killed.
Experimental Workflow: Historical Bactericidal Assay
Caption: A simplified workflow of a historical bactericidal experiment.
Mechanism of Action: An Evolving Understanding
The primary mechanism of action of this compound, as understood from both historical and modern research, is its ability to intercalate with DNA.[2] This interaction disrupts DNA replication and transcription, leading to inhibition of bacterial growth and cell division.
Historical Perspective on the Mechanism of Action
Early researchers hypothesized that the antiseptic properties of this compound were due to its ability to bind to cellular components essential for bacterial survival. While the specific molecular target (DNA) was not fully elucidated until later, the concept of selective toxicity, a cornerstone of Ehrlich's work, was central to the understanding of this compound's action.
Modern Understanding of Affected Signaling Pathways
More recent research has revealed a more complex picture of this compound's cellular effects, extending beyond simple DNA intercalation. It is now known to be a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor involved in cellular responses to low oxygen, angiogenesis, and cancer progression. This compound has also been shown to inhibit topoisomerases I and II, enzymes crucial for managing DNA topology during replication and transcription.
Signaling Pathway: this compound's Inhibition of HIF-1
Caption: this compound inhibits the dimerization of HIF-1α and HIF-1β.
Historical Clinical Applications
This compound's broad-spectrum antibacterial activity led to its use in a variety of clinical settings.
Topical Antiseptic for Wounds
During World War I, this compound solutions were extensively used for the irrigation and dressing of infected wounds.[4] It was valued for its efficacy in the presence of serum and pus, a significant advantage over other antiseptics of the time.
Treatment of Gonorrhea
Before the advent of sulfonamides and penicillin, this compound was a mainstay in the treatment of gonorrhea.[3][5]
Historical Clinical Protocol: Treatment of Gonorrhea with this compound (Generalized)
-
Administration: Urethral or vaginal irrigations with dilute this compound solutions (e.g., 1:1000 to 1:4000).[5]
-
Frequency: Typically administered once or twice daily.
-
Duration: Treatment continued until the disappearance of gonococci from smears.
-
Supportive Care: In some cases, oral administration or intravenous injections were also used, though this was less common and associated with higher toxicity.
Treatment of Sleeping Sickness (African Trypanosomiasis)
This compound, then known as "trypaflavine," was one of the early treatments for African trypanosomiasis, a parasitic disease transmitted by the tsetse fly.[4]
Historical Clinical Protocol: Treatment of Sleeping Sickness with this compound (Generalized)
-
Administration: Intravenous injections were the primary route of administration.
-
Dosage: Dosages varied, but early reports suggest doses in the range of 5-10 mg/kg of body weight.
-
Course: A series of injections were given over several weeks.
-
Challenges: The treatment was often associated with significant side effects, and its efficacy was limited, particularly in the late stages of the disease involving the central nervous system.
Toxicity and Decline in Use
Despite its effectiveness, this compound was not without its drawbacks. Local application could cause irritation, and systemic use was associated with more severe side effects, including photosensitivity and potential mutagenic effects due to its DNA-intercalating properties. The discovery and mass production of penicillin and other, more effective and less toxic antibiotics in the 1940s led to a rapid decline in the medical use of this compound.
Conclusion
This compound represents a pivotal chapter in the history of antimicrobial chemotherapy. Its development and application laid the groundwork for the systematic search for synthetic drugs to combat infectious diseases. While its clinical use has been largely superseded, the study of its historical application provides valuable insights into the evolution of medical practice and drug development. Furthermore, the ongoing research into its anticancer and antiviral properties underscores the enduring relevance of this historic molecule in modern pharmacology. The intricate mechanisms of action of this compound, which are still being unraveled, offer a compelling example of how a deeper understanding of historical pharmaceuticals can inform contemporary drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ‘Acridines’ as New Horizons in Antifungal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Acriflavine as a Hypoxia-Inducible Factor-1 (HIF-1) Inhibitor: A Technical Guide for Cancer Biology Researchers
Abstract
Hypoxia, a common feature of the tumor microenvironment, is a critical driver of cancer progression, metastasis, and therapeutic resistance. A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). The discovery of small molecules that can effectively inhibit HIF-1 activity has opened new avenues for targeted cancer therapy. Acriflavine, a fluorescent dye traditionally used as an antiseptic, has emerged as a potent and specific inhibitor of HIF-1. This technical guide provides an in-depth overview of this compound's role as a HIF-1 inhibitor in the context of cancer biology. We will delve into its mechanism of action, summarize key quantitative data on its efficacy, provide detailed experimental protocols for its study, and visualize the relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Introduction: The Role of HIF-1 in Cancer
Solid tumors frequently outgrow their blood supply, leading to regions of low oxygen tension, or hypoxia.[1] In response to this hypoxic stress, cancer cells activate a complex signaling network orchestrated by the master transcriptional regulator, Hypoxia-Inducible Factor-1 (HIF-1).[1][2] HIF-1 is a heterodimeric protein composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β), also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[3]
Under normoxic conditions, HIF-1α is rapidly degraded via prolyl hydroxylation and subsequent ubiquitination by the von Hippel-Lindau (VHL) tumor suppressor protein.[1] However, under hypoxic conditions, this degradation is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and dimerize with HIF-1β.[3] The functional HIF-1 heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of a multitude of target genes.[3] These genes are involved in critical aspects of cancer progression, including:
-
Angiogenesis: Upregulation of factors like Vascular Endothelial Growth Factor (VEGF) to promote new blood vessel formation.[4][5]
-
Metabolic Reprogramming: Increased expression of glucose transporters (e.g., GLUT1) and glycolytic enzymes to facilitate anaerobic metabolism (the Warburg effect).
-
Cell Survival and Proliferation: Activation of pathways that promote cell survival and proliferation in the harsh tumor microenvironment.[2]
-
Invasion and Metastasis: Upregulation of genes involved in epithelial-mesenchymal transition (EMT) and extracellular matrix remodeling.[2]
Given its central role in tumor adaptation and progression, HIF-1 has become a prime target for anticancer drug development.
This compound: A Direct Inhibitor of HIF-1 Dimerization
This compound has been identified as a direct inhibitor of HIF-1 activity.[6][7] Its primary mechanism of action involves the disruption of the crucial dimerization step between the HIF-1α and HIF-1β subunits.[6][7]
Mechanism of Action
This compound directly binds to the Per-ARNT-Sim (PAS) B domain of the HIF-1α subunit.[6][8] This binding event sterically hinders the interaction between HIF-1α and HIF-1β, thereby preventing the formation of the functional heterodimeric transcription factor.[6] Consequently, the HIF-1 complex cannot bind to HREs, leading to the downregulation of its target genes.[9]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. This compound, a Potent Inhibitor of HIF-1α, Disturbs Glucose Metabolism and Suppresses ATF4-Protective Pathways in Melanoma under Non-hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. This compound inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
An In-depth Technical Guide to the Initial Discovery and Development of Acriflavine as an Antiseptic
Executive Summary
Acriflavine, a dye derived from coal tar, emerged in the early 20th century as a significant topical antiseptic, playing a crucial role in military and civilian medicine before the widespread availability of antibiotics. Its development was a direct result of the pioneering work of German medical scientist Paul Ehrlich, who introduced the concept of "chemotherapy"—the use of specific chemicals to target and destroy pathogens.[1][2][3] This guide provides a technical overview of the initial discovery, chemical properties, mechanism of action, and early clinical applications of this compound, with a focus on the experimental methodologies and quantitative data from its formative years.
Historical Context and Discovery
Paul Ehrlich and the "Magic Bullet" Concept
The discovery of this compound is intrinsically linked to the work of Paul Ehrlich, a Nobel laureate whose research laid the foundation for modern chemotherapy.[1][4] Ehrlich's central hypothesis was the concept of a "magic bullet": a chemical compound that could selectively target and eliminate disease-causing organisms without harming the host's cells.[4][5] His early work involved the use of synthetic dyes to selectively stain tissues and microorganisms, which led him to believe that these dyes could be modified to possess therapeutic properties.[4][5] This line of inquiry led to the discovery of Salvarsan in 1909, the first effective treatment for syphilis, and set the stage for the investigation of other dyes as potential antimicrobial agents.[1][2]
The Emergence of this compound
In 1912, working in Ehrlich's laboratory, researchers synthesized a series of acridine-based dyes.[6][7] Among these was a promising yellow-colored compound, initially named "trypaflavine." This substance, later known as this compound, was found to have potent antibacterial properties. This compound is technically a mixture of 3,6-diamino-10-methylacridinium chloride (the original trypaflavine) and its unmethylated precursor, 3,6-diaminoacridine (proflavine).[8] Its derivation from coal tar made it relatively inexpensive to produce.[7] The outbreak of World War I created an urgent need for effective antiseptics to treat infected wounds, and this compound was extensively used for this purpose.[7][9]
Chemical Properties and Synthesis
This compound is an orange or reddish-brown powder.[6][7] It is a derivative of acridine, a linear tricyclic heterocycle.[10] Commercial preparations are typically a mixture of the hydrochloride salts of proflavine and trypaflavine.[8]
Synthesis Overview
The synthesis of this compound hydrochloride involves a multi-step process. A simplified, conceptual overview of a common synthesis method is as follows:
-
Condensation: The process often starts with the reaction of m-phenylenediamine with glycerin and an oxidizing agent in the presence of a condensing agent like sulfuric acid.
-
Methylation: The resulting 3,6-diaminoacridine (proflavine) is then methylated, typically using a methylating agent like dimethyl sulfate, to introduce a methyl group at the 10-position of the acridine ring, forming 3,6-diamino-10-methylacridinium sulfate.
-
Conversion to Hydrochloride: The sulfate salt is then converted to the hydrochloride salt by treatment with a chloride salt, such as sodium chloride. The final product, this compound, is a mixture of the methylated and unmethylated compounds.[11]
Mechanism of Action
The primary antibacterial mechanism of this compound is its ability to intercalate with microbial DNA.[10][12] As a planar, cationic molecule, it inserts itself between the base pairs of the DNA double helix. This interaction disrupts the normal structure of the DNA and interferes with critical cellular processes:
-
Inhibition of DNA Replication and Transcription: By binding to DNA, this compound physically obstructs the action of DNA and RNA polymerases, thereby preventing the synthesis of new DNA and RNA. This halts cell division and growth.[10][12]
-
Frameshift Mutations: The intercalation can also lead to errors during DNA replication, causing frameshift mutations that result in the production of non-functional proteins, ultimately leading to cell death.
This bacteriostatic action was found to be particularly effective against many gram-positive bacteria.[10]
Figure 1: Simplified diagram of this compound's mechanism of action.
Early Experimental Data
Quantitative data from the early 20th century is not as standardized as modern data. However, studies from that era established the effective concentrations and limitations of this compound.
| Parameter | Organism(s) | Concentration/Value | Notes |
| Bacteriostatic/Bactericidal Concentration | Various pathogenic bacteria (e.g., Staphylococcus, Streptococcus) | 1:1000 to 1:200,000 aqueous solution | The effective concentration varied significantly depending on the bacterial species and the presence of serum or other organic matter, which was known to reduce its efficacy. |
| Topical Application Concentration | Wound treatment | 1:1000 (0.1%) aqueous solution or emulsion | This was a common concentration for irrigating wounds and for use in impregnated gauze dressings.[13] |
| Toxicity | Human | Irritating to tissues, especially the hydrochloride form.[6] May cause skin sensitization.[14] | The neutral form of this compound was developed to be less irritating than the hydrochloride salt.[7] Prolonged use or high concentrations could delay wound healing by damaging healthy cells. |
Early Experimental Protocols
The methodologies used in the early 20th century to evaluate antiseptics were foundational to modern microbiology. Below are representative protocols.
Protocol for Determining Bactericidal Concentration (Serial Dilution Method)
-
Preparation of this compound Solutions: A stock solution of this compound (e.g., 1:100) was prepared in sterile water or saline. A series of dilutions (e.g., 1:1000, 1:10,000, 1:100,000) were then made in sterile test tubes.
-
Bacterial Culture Preparation: A pure culture of the test bacterium (e.g., Staphylococcus aureus) was grown in a liquid medium (e.g., nutrient broth) for 24 hours to achieve a standard turbidity.
-
Inoculation: A standardized volume of the bacterial suspension was added to each of the this compound dilutions and to a control tube containing no antiseptic.
-
Incubation: The tubes were incubated at 37°C for a set period (e.g., 24 or 48 hours).
-
Subculture and Assessment: A loopful of the mixture from each tube was streaked onto a solid agar plate. The plates were incubated for another 24-48 hours.
-
Endpoint Determination: The bactericidal concentration was determined as the highest dilution of this compound that resulted in no bacterial growth on the subculture plate.
Figure 2: Experimental workflow for determining bactericidal concentration.
Protocol for In Vivo Wound Treatment Assessment (Animal Model)
-
Animal Model: A suitable animal model, such as a rabbit or guinea pig, was selected.
-
Wound Creation: A standardized, superficial wound was created on the animal's flank under aseptic conditions.
-
Infection: The wound was inoculated with a known quantity of a pathogenic bacterium (e.g., Streptococcus pyogenes).
-
Treatment Groups: Animals were divided into at least two groups:
-
Treatment Group: The wound was irrigated daily with a 1:1000 solution of this compound.
-
Control Group: The wound was irrigated with sterile saline or left untreated.
-
-
Observation: Wounds were observed daily for signs of infection (e.g., pus formation, inflammation, redness) and healing (e.g., granulation tissue formation, wound closure).
-
Microbiological Analysis: Swabs could be taken from the wounds at intervals to quantify the bacterial load.
Early Clinical Applications and Formulations
The initial development of this compound focused on its application as a topical antiseptic.
-
Wound and Burn Treatment: It was widely used during World War I to treat infected wounds and burns. It was typically applied as a 1:1000 aqueous solution for irrigation or in paraffin emulsion-impregnated gauze dressings.[7][9]
-
Urinary Antiseptic: this compound was administered orally for the treatment of urinary tract infections, such as those caused by gonorrhea.[7][15]
-
Treatment of Sleeping Sickness: Its initial name, "trypaflavine," reflects its early use against trypanosome parasites, the causative agents of sleeping sickness.[6][7][9]
Conclusion and Modern Relevance
The discovery and development of this compound marked a significant step in the history of antimicrobial therapy. As a product of Paul Ehrlich's systematic approach to chemotherapy, it represented a transition from traditional, often ineffective remedies to targeted chemical treatments. While its use as a primary antiseptic declined with the advent of penicillin and other antibiotics, this compound has seen a resurgence of interest.[8][9] Modern research is exploring its potential as an antiviral (including against SARS-CoV-2), anti-cancer, and antimalarial agent, and as a tool to combat antibiotic-resistant bacteria, demonstrating the enduring legacy of this century-old compound.[8][9][15][16]
References
- 1. Paul Ehrlich - Wikipedia [en.wikipedia.org]
- 2. Contributions of paul ehrlich | PPTX [slideshare.net]
- 3. Paul Ehrlich: pioneer of chemotherapy and cure by arsenic (1854-1915) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paul Ehrlich | Science History Institute [sciencehistory.org]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | Antiseptic, Dye, Bactericide | Britannica [britannica.com]
- 8. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hudson.org.au [hudson.org.au]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Page loading... [guidechem.com]
- 12. In vitro safety and anti‐bacterial efficacy assessment of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Generalised skin sensitivity following local application of this compound; report of a case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. medchemexpress.com [medchemexpress.com]
Acriflavine's Impact on Nucleic Acid Structure and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acriflavine (ACF), a derivative of acridine, has a long history as a topical antiseptic. However, its potent biological activities, stemming from its interaction with nucleic acids, have positioned it as a molecule of significant interest in modern drug discovery and development.[1] This technical guide provides an in-depth exploration of the core mechanisms by which this compound affects the structure and function of DNA and RNA. We will delve into its binding properties, its influence on crucial cellular processes such as replication and transcription, and the downstream effects on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals working in oncology, virology, and other fields where targeting nucleic acid processes is a key therapeutic strategy.
Mechanism of Action: Interaction with Nucleic Acids
This compound's biological effects are primarily rooted in its ability to interact directly with nucleic acids. The planar, polycyclic aromatic structure of this compound allows it to insert itself between the base pairs of DNA, a process known as intercalation.[1][2] This physical disruption of the DNA double helix has profound consequences for its structure and function.
Intercalation into DNA
The planar nature and positive charge of the this compound molecule facilitate its intercalation between nucleotide base pairs in the DNA helix.[2] This insertion unwinds and lengthens the DNA strand, altering its conformation and interfering with the binding of proteins that are essential for DNA metabolism.
Inhibition of Topoisomerases I and II
This compound acts as a dual inhibitor of topoisomerase I and II.[3][4] These enzymes are critical for resolving DNA topological problems that arise during replication, transcription, and recombination. By stabilizing the topoisomerase-DNA cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis.[4]
Quantitative Data on this compound-Nucleic Acid Interactions
The following tables summarize key quantitative data gathered from various studies on the interaction of this compound with nucleic acids and its biological effects.
Table 1: Binding Affinity and Stoichiometry
| Parameter | Value | Nucleic Acid | Method | Reference |
| Quenching Constant | 1.0 x 10⁴ M⁻¹ | Commercial DNA | Fluorescence Quenching | [5] |
| Binding Affinity (Ka) of Proflavine* | (6.57 ± 0.75) x 10⁵ M⁻¹ | poly(A)-poly(U) RNA | Isothermal Titration Calorimetry | [6][7] |
| This compound molecules bound per 100 purine bases | 0.36 (per hour of depurination) | Single-stranded depurinated DNA | Covalent Labeling | [8] |
*Proflavine is a major component of this compound.
Table 2: Inhibitory Concentrations (IC₅₀)
| Target/Process | Cell Line/System | IC₅₀ Value | Reference |
| Mpro (SARS-CoV-2) | Enzymatic Assay | 5.60 ± 0.29 µM | [9] |
| Cell Viability | Mahlavu (Hepatocellular Carcinoma) | ~1 µM | [10] |
| Cell Viability | HCT116 PIK3CA mutant (Colon Cancer) | Not specified, but effective | [11] |
| Cell Viability | K562 (Chronic Myeloid Leukemia) | Induces apoptosis at 4 µM | [12] |
| T7 RNA Polymerase Inhibition | In vitro transcription assay | Not specified, but inhibits | [13][14] |
Impact on Nucleic Acid Function
Inhibition of DNA Replication
By intercalating into the DNA template and inhibiting topoisomerase II, this compound effectively stalls DNA replication forks.[15] This leads to an accumulation of DNA damage and the activation of cell cycle checkpoints, ultimately resulting in cell cycle arrest and apoptosis.[12]
Disruption of Transcription
This compound's interaction with DNA also interferes with the process of transcription. The distortion of the DNA helix hinders the binding and progression of RNA polymerase.[4][16] Furthermore, its ability to inhibit topoisomerases affects the supercoiling of the DNA template, which is necessary for efficient transcription.[4]
Effects on Cellular Signaling Pathways
This compound's impact on nucleic acid metabolism triggers a cascade of downstream effects on various cellular signaling pathways, many of which are central to cancer progression and other diseases.
Inhibition of Hypoxia-Inducible Factor 1 (HIF-1)
This compound is a potent inhibitor of HIF-1, a key transcription factor in the cellular response to hypoxia.[1][3] It functions by preventing the dimerization of the HIF-1α and HIF-1β subunits, thereby blocking the transcription of HIF-1 target genes involved in angiogenesis, glucose metabolism, and cell survival.[1][10]
References
- 1. scienceopen.com [scienceopen.com]
- 2. Node Attributes | Graphviz [graphviz.org]
- 3. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA topoisomerase inhibition with the HIF inhibitor this compound promotes transcription of lncRNAs in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Attributes | Graphviz [graphviz.org]
- 6. style | Graphviz [graphviz.org]
- 7. Interaction of proflavine with the RNA polynucleotide polyriboadenylic acid-polyribouridylic acid: photophysical and calorimetric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent labeling of DNA in solution with covalently bound acriflavin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and proflavine hemisulfate as potential antivirals by targeting Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor Activity of this compound in Human Hepatocellular Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. profoldin.com [profoldin.com]
- 14. Assay: Inhibition of T7 RNA polymerase assessed as reduction in RNA product formation at 2 mM using double stranded DNA as substrate incubated in pre... - ChEMBL [ebi.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Basic principles of acriflavine staining in cell biology
An In-depth Technical Guide to Acriflavine Staining in Cell Biology
Introduction
This compound (ACF) is a versatile acridine dye first synthesized in 1912 by Paul Ehrlich.[1] Initially recognized for its potent antibacterial and antiseptic properties, it was used extensively as a topical treatment during World War I.[1] Today, this compound's utility has expanded significantly within cell biology and drug development, primarily due to its fluorescent properties and its ability to interact with nucleic acids.[1][2] It is a mixture of 3,6-diamino-10-methylacridine chloride (trypaflavine) and 3,6-diaminoacridine (proflavine).[1]
This guide provides a comprehensive overview of the core principles of this compound staining, its mechanisms of action, key applications, and detailed experimental protocols tailored for researchers, scientists, and drug development professionals.
Core Principles of this compound Staining
Mechanism of Action: Nucleic Acid Intercalation
The primary mechanism behind this compound's function as a cellular stain is its ability to intercalate into nucleic acids.[1] As a flat, aromatic molecule, this compound inserts itself between the adjacent base pairs of double-stranded DNA.[1][3] This interaction alters the structure of the DNA strand, which can interfere with cellular processes like transcription and replication and inhibit topoisomerases I and II.[1][4] this compound also demonstrates an affinity for RNA, allowing for the fluorescent labeling of high molecular weight RNA molecules.[2] This binding to both DNA and RNA makes it a valuable tool for the simultaneous analysis of these crucial cellular components.[2][5]
Caption: Mechanism of this compound entry into a cell and intercalation with DNA.
Fluorescence Properties
This compound is a fluorochrome, meaning it absorbs light at one wavelength and emits it at a longer wavelength. Its spectral properties are highly dependent on the solvent environment. This variability is a critical consideration for experimental design and microscopy filter selection. When bound to nucleic acids, its fluorescence is significantly enhanced, allowing for clear visualization against a dark background.
Data Presentation
Table 1: Fluorescence Properties of this compound in Various Solvents
| Solvent | Excitation (λex) | Emission (λem) | Citation |
| Water | 416 nm | 514 nm | |
| Methanol | 424 nm | 518 nm | |
| Ethanol | 426 nm / 463 nm | 524 nm / 490 nm | |
| Propanol | 430 nm | 512 nm | |
| Butanol | 430 nm | 526 nm | |
| Formamide | 434 nm | 524 nm | |
| Glycerol | 432 nm | 540 nm | |
| pH 8.5 Buffer | 265 nm / 451 nm | 502 nm | [6][7][8] |
Table 2: Typical Working Concentrations for this compound Staining
| Application | Cell/Tissue Type | Working Concentration | Citation |
| Meiotic Chromosome Staining | Neurospora (Fungus) | 100-200 µg/mL | [9] |
| Direct Detection | Labyrinthulomycetes (Protists) | 0.05% (500 µg/mL) | [10] |
| Cell Viability/Apoptosis | Primary Hemangioblastoma Cells | 1-100 µM | [11] |
| General Cell Staining | Cultured Cells | 1-10 µg/mL (Typical Range) |
Key Applications in Cell Biology
Cell Viability and Apoptosis Assays (this compound/Propidium Iodide Method)
This compound is often used in combination with propidium iodide (PI) for a dual-staining method to assess cell viability.[12] The principle relies on the differential permeability of live and dead cells. This compound is membrane-permeable and stains the nucleus of all cells green.[12][13] PI, however, can only enter cells with compromised membranes (i.e., dead or dying cells) and stains their nuclei red.[12][13] When both dyes are present, Förster resonance energy transfer (FRET) occurs in dead cells, where the PI signal absorbs the this compound signal, ensuring that dead cells appear red and live cells appear green.[12]
Caption: Principle of the this compound/Propidium Iodide (AO/PI) cell viability assay.
Chromosome and Nuclear Staining
Due to its strong DNA-binding properties, this compound is an excellent stain for visualizing nuclear morphology and chromosomes. It is particularly useful in fungal cytogenetics, where conventional stains like hematoxylin may obscure details.[9] Because this compound is DNA-specific, the nucleolus (which is rich in RNA and protein) remains transparent, allowing clear observation of chromatin strands.[9]
This compound in Drug Development: HIF-1 Inhibition
Beyond its role as a stain, this compound is a subject of intense research in drug development, particularly in oncology. It has been identified as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1).[1][14] HIF-1 is a transcription factor that allows tumor cells to survive and proliferate in low-oxygen (hypoxic) environments.[3] this compound functions by preventing the dimerization of the HIF-1α and HIF-1β subunits, which is essential for HIF-1's transcriptional activity.[1] By blocking this pathway, this compound can sensitize cancer cells to chemotherapy and radiotherapy.[3]
Caption: this compound's mechanism as an inhibitor of the HIF-1 signaling pathway.
Experimental Protocols
Protocol 1: General Staining of Cultured Adherent Cells
This protocol provides a general workflow for staining the nuclei of adherent cells grown on coverslips or chamber slides.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (Fixative)
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
This compound stock solution (1 mg/mL in distilled water)
-
This compound working solution (1-5 µg/mL in PBS)
-
Mounting medium
-
Coverslips/Chamber slides with cultured cells
Procedure:
-
Wash: Gently remove the culture medium from the cells. Wash twice with PBS for 5 minutes each.
-
Fixation: Add 4% PFA to cover the cells and incubate for 15 minutes at room temperature.
-
Wash: Remove the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional but Recommended): Add 0.1% Triton X-100 and incubate for 10 minutes to permeabilize the cell membranes. This ensures the dye can efficiently enter the cell.
-
Wash: Remove the permeabilization buffer and wash twice with PBS.
-
Staining: Add the this compound working solution to the cells and incubate for 10-20 minutes at room temperature in the dark.
-
Final Wash: Remove the staining solution and wash three times with PBS to remove unbound dye.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium. If using a chamber slide, remove the chamber and add a coverslip.
-
Imaging: Visualize using a fluorescence microscope with appropriate filters (e.g., blue excitation, green emission).
Caption: Experimental workflow for general this compound staining of cultured cells.
Protocol 2: this compound/Propidium Iodide Cell Viability Assay
This protocol is designed for assessing the viability of cells in suspension using fluorescence microscopy or a cell counter.
Materials:
-
Cell suspension
-
PBS or appropriate buffer (e.g., HBSS)
-
This compound/Propidium Iodide (AO/PI) dual-stain solution (commercially available or prepared in-house)
-
Microscope slides and coverslips
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in cold PBS.
-
Staining: Add the AO/PI staining solution to the cell suspension. A common ratio is 1 part stain to 10-20 parts cell suspension. Mix gently by pipetting.
-
Incubation: Incubate for 1-2 minutes at room temperature. Avoid prolonged incubation as it can lead to artifacts.[13]
-
Imaging: Immediately place a small volume (10-20 µL) of the stained cell suspension onto a microscope slide, cover with a coverslip, and visualize using a fluorescence microscope.
-
Analysis: Use a dual-band filter set to simultaneously visualize green (live cells) and red (dead cells) fluorescence. Count at least 200 cells to determine the percentage of viable cells.
-
% Viability = (Number of Live Green Cells / Total Number of Cells) x 100
-
Protocol 3: Staining of Meiotic Chromosomes (Adapted from Raju, 1986)
This is a specialized protocol for staining chromosomes in fungi, specifically Neurospora, and involves acid hydrolysis.[9]
Materials:
-
Unfixed fungal perithecia
-
4 N Hydrochloric Acid (HCl)
-
This compound-Schiff Reagent: this compound (100-200 µg/mL) and K₂S₂O₅ (5 mg/mL) in 0.1 N HCl
-
HCl-Ethanol Wash Solution: 2% concentrated HCl in 98% ethanol (v/v)
-
Distilled water
-
10% Glycerol
Procedure:
-
Hydrolysis: Immerse the unfixed perithecia in 4 N HCl for 20-30 minutes at 30°C.[9] This step removes purine bases, exposing aldehyde groups on the DNA.
-
Rinse: Briefly rinse the perithecia once with distilled water.
-
Staining: Transfer the perithecia to the this compound-Schiff reagent and stain for 20-30 minutes at 30°C.[9]
-
Differentiation Wash: Wash the stained perithecia three times (3-5 minutes each) in the HCl-ethanol mixture at 30°C. This crucial step removes non-covalently bound stain, increasing specificity.[9]
-
Final Rinse: Wash twice in distilled water.
-
Mounting and Squashing: Dissect the perithecia in a drop of 10% glycerol on a microscope slide. Place a coverslip over the sample and gently apply pressure to squash the asci and release the chromosomes.
-
Imaging: Examine with an epifluorescence microscope using excitation around 450 nm and emission around 540 nm.[9]
References
- 1. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 8048-52-0 [chemicalbook.com]
- 3. Is this compound an efficient co-drug in chemotherapy? - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02608F [pubs.rsc.org]
- 4. DNA topoisomerase inhibition with the HIF inhibitor this compound promotes transcription of lncRNAs in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fgsc.net [fgsc.net]
- 10. This compound Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. revvity.com [revvity.com]
- 13. logosbio.com [logosbio.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Acriflavine in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of acriflavine, a versatile fluorescent dye, in fluorescence microscopy. This compound is a valuable tool for visualizing cellular structures, particularly nucleic acids, in a variety of organisms. This document outlines the core principles of this compound staining, provides detailed protocols for different applications, and summarizes key quantitative data for experimental design.
Introduction to this compound
This compound is a fluorescent dye that belongs to the acridine family. It is widely used in fluorescence microscopy due to its ability to intercalate into nucleic acids, primarily DNA, resulting in fluorescence emission upon excitation with an appropriate light source.[1][2][3] This property makes it a useful tool for nuclear staining and visualization of chromosomes.[1] this compound has been employed in studies involving a diverse range of organisms, including bacteria, fungi, protists, and plants.[1][4][5]
Mechanism of Action: The fluorescence of this compound arises from its interaction with double-stranded DNA. The planar acridine ring structure intercalates between the base pairs of the DNA helix. This binding event leads to a significant increase in the fluorescence quantum yield of the dye, allowing for the visualization of DNA-rich structures within the cell, such as the nucleus and chromosomes.
Caption: Mechanism of this compound Staining.
Applications in Fluorescence Microscopy
This compound has a broad range of applications in fluorescence microscopy, including:
-
Nuclear Staining: Visualizing the nucleus in both fixed and, with caution, live cells.
-
Chromosome Analysis: Staining meiotic chromosomes in fungi.[1]
-
Cell Wall Staining: In some organisms, like labyrinthulomycetes, this compound can differentially stain the cell wall and cytoplasm.[4]
-
Nucleic Acid Labeling: Used as a general stain for high molecular weight RNA.[2]
-
Plant Cell and Tissue Imaging: Staining of both lignified and non-lignified tissues in plants like Arabidopsis.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in various applications.
Table 1: Staining Concentrations and Incubation Times
| Application/Organism | This compound Concentration | Incubation Time | Reference |
| Labyrinthulomycetes (Direct Detection) | 0.05% in 0.1 M citrate buffer (pH 3.0) | 4 minutes | [4] |
| Labyrinthulomycetes (Centrifuge Stain) | 0.05% in 0.1 M citrate buffer (pH 3.0) | 3 minutes | [7][8] |
| Fungal Meiotic Chromosomes (Neurospora) | 100-200 µg/ml with K₂S₂O₅ | 20-30 minutes | [1] |
| Intact Squamous Cells | 0.0025 µg/ml in phosphate buffer (pH 6.0-7.4) | 20 minutes | [9][10] |
| Arabidopsis Gynoecia Sections | 20 µL of 0.11% stock solution in 1 mL water | 5 minutes | [6] |
| Precancerous Lesions (in vivo imaging) | 0.025% | 2 to 15 minutes | [11][12] |
Table 2: Spectral Properties
| Parameter | Wavelength/Range | Reference |
| Preferred Excitation | 420-490 nm (violet-to-blue) or 450-490 nm (blue) | [4][7] |
| Excitation (for meiotic chromosomes) | ~450 nm | [1] |
| Excitation (for precancerous lesions) | 448 nm or 488 nm | [11][12] |
| Excitation (analytical) | 265 nm or 451 nm | [13][14] |
| Emission (for meiotic chromosomes) | ~540 nm | [1] |
| Emission (analytical) | 502 nm | [13][14] |
| Emission (non-lignified plant tissue) | LP 575 nm | [5][6] |
Experimental Protocols
General Workflow for this compound Staining
The following diagram illustrates a general workflow for staining biological samples with this compound for fluorescence microscopy.
Caption: General Experimental Workflow.
Protocol for Staining Labyrinthulomycetes (Direct Detection)[4]
This protocol is adapted from Raghukumar & Schaumann (1993) for the direct detection and enumeration of labyrinthulomycetes.[4]
Materials:
-
This compound stock solution (0.5% in distilled water)
-
0.1 M Citrate buffer (pH 3.0)
-
This compound working solution (0.05%): Dilute stock solution in citrate buffer.
-
75% Isopropyl alcohol
-
Sterile distilled water
-
0.22 µm membrane filters
-
Microscope slides and coverslips
Procedure:
-
Collect 100 µl of live or formaldehyde-fixed cells on a 0.22 µm membrane filter.
-
Rinse the cells on the filter with filter-sterilized artificial seawater.
-
Add 3-4 mL of 0.05% this compound working solution to the cells and let stand for 4 minutes.
-
Apply a vacuum to drain the stain.
-
While still under vacuum, add 2 ml of 75% isopropyl alcohol to destain.
-
Once the alcohol is drained, rinse the filter with sterile distilled water.
-
Place the filter on a microscope slide, add a drop of water or immersion oil, and place a coverslip on top.
-
Image using an epifluorescence microscope with violet-to-blue (420-490 nm) or blue (450-490 nm) excitation filters.
Expected Results: Labyrinthulomycete cells should exhibit a red-fluorescent cell wall and green-fluorescent cytoplasm.[4]
Protocol for Staining Fungal Meiotic Chromosomes (Neurospora)[1]
This protocol is suitable for visualizing fine chromomere detail in fungal meiotic chromosomes.
Materials:
-
4 N HCl
-
This compound staining solution: 100-200 µg/ml this compound and 5 mg/ml K₂S₂O₅ in 0.1 N HCl.
-
HCl-70% ethanol mixture (2:98 v/v)
-
Distilled water
-
10% Glycerol
Procedure:
-
Hydrolyze unfixed intact perithecia in 4 N HCl for 20-30 minutes at 30°C.
-
Rinse once with water.
-
Stain in the this compound solution for 20-30 minutes at 30°C.
-
Wash three times (3-5 minutes each) in the HCl-70% ethanol mixture at 30°C to remove non-covalently bound stain.
-
Wash twice in distilled water.
-
Dissect the perithecia in a drop of 10% glycerol and squash the asci under a coverslip.
-
Examine with an epifluorescence microscope using excitation at approximately 450 nm and emission at 540 nm.
Expected Results: this compound specifically stains the DNA, leaving the nucleolus transparent and allowing for clear visualization of chromatin strands.[1]
Important Considerations
-
Phototoxicity: this compound can be phototoxic, especially in live-cell imaging.[11][12] Upon illumination, it can generate reactive oxygen species that can damage cellular components and lead to cell death.[15][16][17] It is crucial to minimize light exposure by using the lowest possible excitation intensity and exposure time.
-
Genotoxicity: Studies have shown that this compound exposure followed by light illumination can lead to DNA damage.[11][12] This is a critical consideration for in vivo applications and studies on living organisms.
-
Staining Specificity: While this compound shows a high affinity for nucleic acids, its specificity can be influenced by factors such as pH and dye-to-biopolymer ratio.[9] It can also bind to other polyanionic substances.[9]
-
Fixation: For many applications, especially those requiring detailed morphological analysis, fixation of the sample prior to staining is recommended. However, some protocols work well with both live and fixed cells.[4]
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Signal | - Insufficient staining time or concentration.- Incorrect filter set. | - Increase incubation time or dye concentration.- Ensure excitation and emission filters match this compound's spectral properties. |
| High Background | - Incomplete removal of unbound dye.- Non-specific binding. | - Increase the number or duration of washing steps.- Optimize the washing solution (e.g., using an alcohol wash). |
| Cell Death/Damage (Live Imaging) | - Phototoxicity. | - Reduce excitation light intensity and exposure time.- Use a more sensitive camera.- Consider alternative, less phototoxic dyes for live-cell imaging. |
By following these protocols and considering the key factors outlined, researchers can effectively utilize this compound as a powerful tool for fluorescence microscopy in a wide range of biological investigations.
References
- 1. fgsc.net [fgsc.net]
- 2. apexbt.com [apexbt.com]
- 3. PHYSICAL CHEMICAL STUDIES ON THE SPECIFIC INTERACTION OF AN this compound-PHOSPHOTUNGSTIC ACID COMPLEX WITH DOUBLE-STRANDED NUCLEIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Cell Wall Composition and Modifications During the Development of the Gynoecium Medial Domain in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Centrifuge Stain for Labyrinthulomycetes [protocols.io]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Safety and performance analysis of this compound and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 16. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 17. researchgate.net [researchgate.net]
Application Notes: Acriflavine as a Tool in Viral Infection Studies
Introduction
Acriflavine (ACF), a mixture of 3,6-diamino-10-methylacridinium chloride and proflavine, is a clinically approved antiseptic and has been investigated for various therapeutic applications, including antiviral and anticancer activities[1][2]. While research into its antiviral properties has shown significant efficacy against several viruses, particularly betacoronaviruses like SARS-CoV-2, MERS-CoV, and HCoV-OC43, it is crucial for researchers to understand its specific mechanism of action. The preponderance of evidence indicates that this compound's primary antiviral activity is not the inhibition of viral entry, but rather the targeting of viral proteases essential for replication post-entry[3][4].
These application notes will clarify the established mechanism of this compound as a viral replication inhibitor and detail how it can be effectively utilized as a tool in experimental workflows to delineate the stages of viral infection, thereby aiding in the study of viral entry kinetics.
Mechanism of Action: Inhibition of Viral Proteases
This compound has been identified as a potent inhibitor of the papain-like protease (PLpro) of SARS-CoV-2 and other betacoronaviruses.[3][4][5][6] PLpro is a critical enzyme for viral replication; it cleaves the viral polyprotein to mature non-structural proteins and also strips ubiquitin and ISG15 modifications from host proteins, which helps the virus evade the host's innate immune response[1][3]. By binding to the catalytic pocket of PLpro, this compound blocks these functions, thereby inhibiting viral protein maturation and activating host defense mechanisms[1][3].
Some studies also suggest that this compound and its component, proflavine, may act as dual-target inhibitors by also inhibiting the main protease (Mpro or 3CLpro), another key enzyme in viral replication[7][8]. This dual inhibition would further enhance its antiviral efficacy.
References
- 1. news-medical.net [news-medical.net]
- 2. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and proflavine hemisulfate as potential antivirals by targeting Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and proflavine hemisulfate as potential antivirals by targeting Mpro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Nucleic Acid Quantification Using Acriflavine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acriflavine is a fluorescent dye belonging to the acridine family. It is a mixture of proflavine (3,6-diaminoacridine) and trypaflavine (3,6-diamino-10-methylacridinium chloride).[1][2] Historically utilized as a topical antiseptic, its ability to intercalate into the DNA double helix has garnered interest in various biomedical applications.[3] This property also allows for its use as a tool for the in vitro quantification of nucleic acids. When this compound intercalates between the base pairs of DNA, its fluorescence is quenched, providing a basis for a quantitative assay.[4] This document provides detailed application notes and protocols for the use of this compound in the quantification of nucleic acids.
Principle of Quantification
The quantification of nucleic acids using this compound is based on the principle of fluorescence quenching. In solution, free this compound exhibits a characteristic fluorescence. Upon binding to double-stranded nucleic acids through intercalation, the planar acridine ring inserts itself between adjacent base pairs.[1] This close interaction with the nucleotide bases leads to a decrease, or quenching, of its fluorescence intensity.[4] The degree of fluorescence quenching is proportional to the amount of nucleic acid present in the sample, allowing for the determination of nucleic acid concentration by measuring the reduction in fluorescence.
Quantitative Data
| Parameter | Value | Nucleic Acid Type | Reference |
| Excitation Wavelength (λex) | ~451 - 468 nm | dsDNA | [2][4] |
| ~265 nm | - | [5] | |
| Emission Wavelength (λem) | ~502 nm | dsDNA | [2][4] |
| ~512 nm | - | [5] | |
| Quantum Yield (Φ) | 0.54 ± 0.03 | In aqueous solution (free dye) | [2] |
| Binding Mode | Intercalation | dsDNA, dsRNA | [1] |
| Reported Limit of Detection (LOD) | 0.29 µg/mL | *For aceclofenac assay | [2] |
Note: The Limit of Detection for nucleic acids with this compound is not well-documented. The provided value is for a different analyte and should be considered an estimate of potential sensitivity. Researchers should determine the LOD empirically for their specific assay conditions.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided in the DOT language.
This compound-Nucleic Acid Interaction
Caption: Mechanism of this compound fluorescence quenching upon intercalation into a double-stranded nucleic acid.
Experimental Workflow for Nucleic Acid Quantification
Caption: A generalized workflow for quantifying nucleic acids using an this compound-based fluorescence assay.
Experimental Protocols
The following protocols are generalized for the use of this compound in a 96-well microplate format. It is highly recommended to optimize the concentrations and incubation times for your specific nucleic acid type and experimental conditions.
Materials
-
This compound hydrochloride (or neutral this compound)
-
Nuclease-free water
-
Assay buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Purified nucleic acid standards (dsDNA, ssDNA, or RNA of known concentration)
-
Unknown nucleic acid samples
-
96-well black, clear-bottom microplates (for fluorescence measurements)
-
Fluorescence microplate reader
Protocol 1: Quantification of dsDNA
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mM stock solution of this compound in nuclease-free water.
-
Store the stock solution protected from light at 4°C.
-
-
Preparation of this compound Working Solution:
-
Dilute the 1 mM this compound stock solution in the assay buffer to a final concentration of 10 µM. The optimal concentration may need to be determined empirically but 1-10 µM is a common range for such dyes.
-
-
Preparation of dsDNA Standards:
-
Prepare a series of dsDNA standards in assay buffer with concentrations ranging from 0 ng/µL to 100 ng/µL (e.g., 0, 10, 25, 50, 75, 100 ng/µL).
-
-
Assay Procedure:
-
Pipette 10 µL of each dsDNA standard and unknown sample into separate wells of a 96-well black microplate.
-
Add 190 µL of the 10 µM this compound working solution to each well.
-
Mix gently by pipetting up and down or by using a plate shaker for 30 seconds.
-
Incubate the plate for 5-10 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation set to ~460 nm and emission set to ~502 nm.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank (0 ng/µL dsDNA) from all other readings.
-
Plot the fluorescence intensity of the standards as a function of their concentration.
-
Perform a linear regression to generate a standard curve.
-
Determine the concentration of the unknown samples by interpolating their fluorescence values on the standard curve. Remember to account for any initial dilution of your samples.
-
Protocol 2: Quantification of ssDNA and RNA
The protocol for ssDNA and RNA is similar to that for dsDNA. However, since this compound's primary binding mode is intercalation, its affinity for single-stranded nucleic acids is expected to be significantly lower. It is crucial to empirically validate the assay for these nucleic acid types.
-
Follow steps 1-5 from Protocol 1, substituting the dsDNA standards with ssDNA or RNA standards of known concentrations.
-
It is important to note that the fluorescence quenching may be less pronounced with ssDNA and RNA. Therefore, the sensitivity of the assay for these nucleic acids may be lower.
-
A different standard curve must be generated for each type of nucleic acid being quantified.
Considerations and Limitations
-
Specificity: this compound shows a preference for double-stranded nucleic acids. While this provides some specificity over single-stranded forms, it may not differentiate well between dsDNA and dsRNA.
-
Sensitivity: Compared to modern, commercially available nucleic acid quantification dyes such as PicoGreen® or SYBR® Green, this compound may exhibit lower sensitivity.
-
Interfering Substances: Compounds that also fluoresce in the same range or that can quench the fluorescence of this compound may interfere with the assay. It is important to ensure that the samples are free from such contaminants.
-
Photostability: Like many fluorescent dyes, this compound can be susceptible to photobleaching. It is advisable to protect the solutions and the assay plate from light as much as possible.
-
Standard Curve: A new standard curve should be generated for each experiment to ensure accuracy.
Conclusion
This compound can serve as a cost-effective tool for the in vitro quantification of nucleic acids, particularly double-stranded DNA. The principle of fluorescence quenching upon intercalation provides a straightforward method for determining nucleic acid concentration. While it may not offer the same level of sensitivity and specificity as newer generation dyes, it remains a viable option for certain applications. The protocols and data provided herein offer a foundation for researchers to develop and optimize this compound-based nucleic acid quantification assays in their own laboratories.
References
- 1. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro safety and anti‐bacterial efficacy assessment of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Is this compound an efficient co-drug in chemotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide for acriflavine staining in flow cytometry
Application Notes: Acriflavine Staining for Flow Cytometry
Introduction
This compound is a fluorescent dye belonging to the acridine family, first synthesized in 1912.[1] It is a mixture of 3,6-diamino-10-methylacridine chloride (trypaflavine) and 3,6-diaminoacridine (proflavine).[1] Its biological activity stems from its ability to intercalate with DNA, a characteristic that makes it a valuable tool in cellular analysis.[1] In flow cytometry, this compound serves as a versatile fluorescent probe for quantitative studies of nucleic acids, primarily for DNA content and cell cycle analysis.[2][3][4]
The mechanism of this compound staining involves the insertion of the dye molecule between the base pairs of the DNA double helix. This interaction is stoichiometric, meaning the amount of bound dye is proportional to the amount of DNA, allowing for the discrimination of cell populations in different phases of the cell cycle (G0/G1, S, and G2/M).[4][5] While it is primarily known as a DNA-specific fluorochrome, this compound can also interact with single-stranded RNA, which necessitates an RNase treatment step in protocols where only DNA content is of interest to ensure signal specificity.[4][6]
Key Applications:
-
Cell Cycle Analysis: Quantifying the distribution of cells in G0/G1, S, and G2/M phases based on DNA content.[2][4][7]
-
DNA & RNA Quantification: Concurrent analysis of DNA and RNA content can provide insights into the transcriptional status and overall metabolic activity of cells.[3][6]
-
Ploidy Analysis: Assessing the number of chromosome sets in a cell, which is particularly relevant in cancer research.
-
Apoptosis Detection: Identifying apoptotic cells, which often present with fractional DNA content (sub-G1 peak).[7][8]
Mechanism of this compound Action
This compound exerts its fluorescent properties upon binding to nucleic acids. The planar acridine ring structure intercalates into the DNA double helix, leading to a significant increase in fluorescence. This binding is DNA-specific in many protocols, allowing for clear visualization and quantification.
Caption: Mechanism of this compound intercalation into DNA, leading to a fluorescent signal.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound staining protocols.
Table 1: Reagent Concentrations
| Reagent | Typical Concentration | Purpose |
|---|---|---|
| This compound | 100 - 200 µg/mL | DNA/RNA Staining[9] |
| Hydrochloric Acid (HCl) | 4 N | Acid hydrolysis for DNA accessibility[9] |
| Potassium Metabisulfite (K₂S₂O₅) | 5 mg/mL (in 0.1 N HCl) | Staining solution component[9] |
| Ethanol | 70% | Cell fixation and permeabilization |
| Paraformaldehyde (PFA) | 1 - 4% | Cell fixation[10][11] |
| RNase A | 100 µg/mL | RNA digestion for DNA-specific staining |
Table 2: Fluorescence Properties
| Parameter | Wavelength/Value | Notes |
|---|---|---|
| Excitation Wavelength | ~450 nm | Can be excited by a blue laser.[9] |
| Emission Wavelength | ~502 - 540 nm | Emits in the green-yellow spectrum.[9][12][13] |
Detailed Experimental Protocol: this compound Staining for Cell Cycle Analysis
This protocol details a method for staining suspended cells with this compound for DNA content analysis using flow cytometry.
Materials and Reagents
-
Cells in Suspension: Minimum 1x10⁶ cells per sample.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Buffer: Ice-cold 70% ethanol.
-
Hydrolysis Solution: 4 N Hydrochloric Acid (HCl).
-
Staining Solution: 100 µg/mL this compound and 5 mg/mL Potassium Metabisulfite (K₂S₂O₅) in 0.1 N HCl.[9]
-
Wash Solution: 2% concentrated HCl in 98% 70% ethanol (v/v).[9]
-
RNase A Solution (Optional): 100 µg/mL RNase A in PBS.
-
Flow Cytometry Tubes: 12 x 75 mm polystyrene tubes.
-
Centrifuge
-
Flow Cytometer: Equipped with a ~450 nm laser for excitation and appropriate emission filters (~530/30 nm bandpass).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for this compound staining.
Step-by-Step Methodology
1. Cell Preparation a. Harvest cells and ensure they are in a single-cell suspension. For adherent cells, use a gentle dissociation method. b. Count the cells and adjust the concentration to approximately 1x10⁶ cells/mL in ice-cold PBS.[14] c. Transfer 1 mL of the cell suspension to a flow cytometry tube. d. Centrifuge at 300-500 x g for 5 minutes at 4°C.[15] e. Discard the supernatant carefully without disturbing the cell pellet.
2. Fixation a. Gently vortex the cell pellet to break up clumps. b. Add 1 mL of ice-cold 70% ethanol dropwise to the pellet while vortexing at a low speed to prevent clumping. c. Incubate the cells for at least 30 minutes at 4°C. For longer storage, cells can be kept in ethanol at -20°C.
3. (Optional) RNase Treatment for DNA-Specific Staining a. Centrifuge the fixed cells at 300-500 x g for 5 minutes. b. Discard the ethanol and wash the pellet once with 1 mL of PBS. c. Resuspend the pellet in 500 µL of RNase A solution (100 µg/mL in PBS). d. Incubate for 30 minutes at 37°C. e. Proceed to Step 4a.
4. Hydrolysis and Staining a. Centrifuge the fixed cells (or RNase-treated cells) and discard the supernatant. b. Resuspend the cell pellet in 1 mL of 4 N HCl. c. Incubate for 20-30 minutes at 30°C.[9] This step is crucial for hydrolyzing the DNA and making it accessible to the dye. d. Centrifuge and discard the HCl. Rinse the pellet once with distilled water.[9] e. Resuspend the pellet in 1 mL of this compound Staining Solution. f. Incubate for 20-30 minutes at 30°C in the dark.[9]
5. Final Washes a. Centrifuge the stained cells and discard the supernatant. b. Wash the pellet three times by resuspending in 1 mL of the HCl-ethanol wash solution, centrifuging after each wash.[9] This removes non-covalently bound stain. c. After the final HCl-ethanol wash, wash the pellet twice with distilled water.[9]
6. Flow Cytometry Analysis a. Resuspend the final cell pellet in 500 µL of PBS. b. Keep the samples on ice and protected from light until analysis. c. Analyze the samples on a flow cytometer. Use forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population and exclude debris and aggregates. d. Record the fluorescence signal (e.g., in a channel like FITC or PE) on a linear scale. e. Use the resulting histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting
Table 3: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Weak or No Signal | - Low protein expression.- Inadequate permeabilization.- Incorrect laser/filter set. | - Ensure the cell type expresses detectable levels of the target.[14]- Optimize fixation/permeabilization time and reagent concentration.- Verify that the cytometer configuration matches the fluorophore's excitation/emission spectra.[16] |
| High Background | - Excess antibody/dye concentration.- Inadequate washing.- Cell death and debris.- Autofluorescence. | - Titrate the this compound concentration to find the optimal signal-to-noise ratio.[17]- Increase the number and/or duration of wash steps.[17]- Use a viability dye to exclude dead cells from analysis; handle cells gently to prevent lysis.[14][17]- Include an unstained control to set the baseline fluorescence.[18] |
| High CV in G1 Peak | - Cell clumps/aggregates.- Inconsistent staining.- Rapid or slow sample flow rate. | - Filter the sample through a nylon mesh before analysis.- Ensure thorough mixing during fixation and staining steps.- Optimize the flow rate on the cytometer. |
| Unusual Scatter Profile | - Cell lysis from harsh treatment.- Fixation artifacts. | - Avoid vigorous vortexing or high-speed centrifugation.[14]- Optimize fixation protocol; try different fixatives or shorter incubation times. |
References
- 1. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Concurrent flow cytometric analysis of DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. nathan.instras.com [nathan.instras.com]
- 7. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fgsc.net [fgsc.net]
- 10. health.uconn.edu [health.uconn.edu]
- 11. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 12. This compound: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. static1.squarespace.com [static1.squarespace.com]
- 16. Flow Cytometry Troubleshooting | Tips & Tricks | StressMarq [stressmarq.com]
- 17. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 18. bosterbio.com [bosterbio.com]
Acriflavine in Combination Therapy: Application Notes and Protocols for Overcoming Drug Resistance in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a primary obstacle in the successful treatment of many cancers. Acriflavine (ACF), a fluorescent dye and antiseptic agent, has gained significant attention for its potential as an anti-cancer agent, particularly in its ability to re-sensitize resistant cancer cells to conventional chemotherapeutics. This compound exhibits a multi-faceted mechanism of action, most notably as an inhibitor of the hypoxia-inducible factor-1 (HIF-1) pathway, which plays a crucial role in tumor progression, angiogenesis, and drug resistance.[1][2] Additionally, this compound has been shown to inhibit topoisomerases and modulate the unfolded protein response (UPR) and epithelial-to-mesenchymal transition (EMT), further contributing to its anti-neoplastic and resistance-reversing effects.[1][3][4]
These application notes provide a comprehensive overview of the use of this compound in combination with other anti-cancer drugs to combat drug resistance. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate further research and development in this promising area.
Key Combination Therapies and Mechanisms of Action
This compound has demonstrated synergistic anti-cancer effects when combined with various chemotherapeutic agents. The primary mechanisms involve the inhibition of pathways that are often upregulated in drug-resistant tumors.
This compound and Sunitinib in Breast Cancer
Sunitinib is a tyrosine kinase inhibitor that targets receptors such as VEGFR and PDGFR, inhibiting angiogenesis. However, resistance can develop due to hypoxia-induced activation of HIF-1. This compound, by inhibiting HIF-1 dimerization, can potentiate the anti-tumor effects of sunitinib.[5][6] This combination leads to decreased expression of vascular endothelial growth factor (VEGF) and transforming growth factor-beta (TGF-β), reduced tumor vasculature, and increased necrosis and apoptosis in breast cancer models.[5][6]
This compound and Cisplatin in Bladder Cancer
Cisplatin is a platinum-based chemotherapeutic agent widely used in the treatment of bladder cancer. Resistance to cisplatin is a major clinical challenge. This compound has been shown to sensitize bladder cancer cells to cisplatin.[3][7] This effect is attributed to the downregulation of topoisomerase 1 (TOP1) and topoisomerase 2A (TOP2A) gene expression by this compound, independent of its HIF-1α inhibitory activity in this context.[3][7]
This compound with Temozolomide and Radiation in Glioblastoma
Glioblastoma is an aggressive brain tumor with poor prognosis, often associated with resistance to the alkylating agent temozolomide (TMZ) and radiation therapy. This compound has been investigated as a potential adjunct to this standard-of-care treatment.[1][3] The combination of this compound with temozolomide and radiation has been shown to significantly improve survival in preclinical glioma models.[1][3] This is likely due to this compound's ability to inhibit HIF-1α, a key player in glioma progression and resistance to therapy.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the efficacy of this compound in combination therapy.
Table 1: In Vitro Efficacy of this compound Combination Therapy
| Cancer Type | Combination | Cell Line(s) | Outcome Measure | Results | Reference(s) |
| Bladder Cancer | This compound + Cisplatin | 5637, EJ138 | IC50 of Cisplatin (µM) | Cisplatin alone: ~10-15ACF (IC30) + Cisplatin: ~5-7 | [7] |
| Hepatocellular Carcinoma | This compound vs. Sorafenib | Mahlavu | IC50 (µM) | This compound: 1Sorafenib: 13.4 | [8] |
| Glioma | This compound + TMZ + XRT | Rodent and Human Glioma Cells | Cell Viability | Significant reduction in cell viability with combination therapy | [3] |
Table 2: In Vivo Efficacy of this compound Combination Therapy
| Cancer Type | Combination | Animal Model | Outcome Measure | Results | Reference(s) |
| Breast Cancer | This compound + Sunitinib | Murine Breast Cancer Model | Tumor Weight (g) | Vehicle: 0.78 ± 0.12Sunitinib: 0.45 ± 0.07This compound: 0.49 ± 0.07Combination: 0.25 ± 0.05 | [9] |
| Hepatocellular Carcinoma | This compound | Nude Mice with Mahlavu Xenografts | Tumor Volume (mm³) at 5 weeks | Vehicle: ~2000This compound (2 mg/kg): ~500 | [8][10] |
| Glioma | This compound + TMZ + XRT | Rat Intracranial Gliosarcoma Model | Median Survival | Significantly improved median survival and long-term survival with combination therapy | [1][3][11] |
Signaling Pathways and Experimental Workflows
This compound's Multi-Targeting Mechanism in Cancer Therapy
Caption: this compound's multi-target mechanism of action.
Experimental Workflow for Assessing this compound Combination Therapy In Vitro
Caption: Workflow for in vitro assessment of this compound.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound in combination with another chemotherapeutic agent.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (ACF)
-
Combination drug (e.g., Cisplatin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the combination drug in complete medium.
-
Remove the medium from the wells and add 100 µL of medium containing the drugs, alone or in combination, at various concentrations. Include vehicle-treated wells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Protein Expression Analysis (Western Blot)
This protocol is for assessing the effect of this compound combination therapy on the expression of key proteins such as HIF-1α, EMT markers (E-cadherin, N-cadherin, Vimentin), and apoptosis markers (Cleaved Caspase-3, Bcl-2).
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HIF-1α, anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-Cleaved Caspase-3, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Gene Expression Analysis (qRT-PCR)
This protocol is for quantifying the mRNA expression levels of target genes such as TOP1 and TOP2A.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers
-
Real-time PCR system
Procedure:
-
Extract total RNA from treated and untreated cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using SYBR Green or TaqMan master mix and gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
The thermal cycling conditions are typically: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.
Cell Cycle Analysis (Flow Cytometry)
This protocol is for analyzing the effect of this compound combination therapy on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest treated and untreated cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C.
-
Add Propidium Iodide (50 µg/mL) and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Cell Invasion Assay (Transwell Assay)
This protocol is for assessing the effect of this compound combination therapy on the invasive potential of cancer cells.
Materials:
-
Transwell inserts with 8 µm pore size
-
Matrigel
-
Serum-free medium
-
Complete medium with a chemoattractant (e.g., 10% FBS)
-
Treated and untreated cells
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest treated and untreated cells and resuspend them in serum-free medium.
-
Seed 5 x 10^4 cells in the upper chamber of the Transwell insert.
-
Add complete medium with a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of invading cells in several random fields under a microscope.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the efficacy of this compound combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Combination drug
-
Vehicle control solution
-
Calipers
-
Anesthesia
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination drug alone, this compound + combination drug).
-
Administer the treatments as per the established dosing and schedule. This compound is often administered via intraperitoneal (i.p.) injection (e.g., 5-15 mg/kg daily). The combination drug should be administered according to its established protocol.
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot, qRT-PCR).
Conclusion
This compound, in combination with standard chemotherapeutic agents, presents a promising strategy to overcome drug resistance in a variety of cancers. Its ability to target multiple pathways involved in tumor progression and survival, particularly the HIF-1 pathway, makes it a valuable candidate for further investigation. The protocols provided herein offer a foundation for researchers to explore the potential of this compound combination therapies in their own cancer models. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in the treatment of drug-resistant cancers.
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. Sunitinib alone or in combination with chemotherapy for the treatment of advanced breast cancer: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined intracranial this compound, temozolomide and radiation extends survival in a rat glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potent Antimalarial Activity of this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Downregulation of topoisomerase 1 and 2 with this compound sensitizes bladder cancer cells to cisplatin-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. onclive.com [onclive.com]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols for In Vivo Tumor Imaging Using Acriflavine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acriflavine (ACF) is a fluorescent dye and an antiseptic agent that has garnered significant interest in cancer research due to its multifaceted anti-tumor properties.[1][2] Primarily, this compound is recognized as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in tumor progression and adaptation to hypoxic environments.[1][3][4][5] By binding directly to the HIF-1α and HIF-2α subunits, this compound prevents their dimerization with HIF-1β, thereby inhibiting the transcriptional activation of downstream target genes involved in angiogenesis, glucose metabolism, and cell survival.[3][4][5]
Beyond its role as a HIF-1 inhibitor, this compound has been shown to interfere with other signaling pathways, including the Unfolded Protein Response (UPR) and NF-κB signaling, and acts as a topoisomerase inhibitor.[6] These pleiotropic effects contribute to its anti-neoplastic activity across a broad spectrum of cancers.[1]
This compound possesses intrinsic fluorescent properties, with an excitation maximum of approximately 453 nm and an emission maximum around 507 nm. This fluorescence allows for its potential use in in vivo imaging studies to visualize tumor tissues. The accumulation of this compound in hypoxic tumor regions, a hallmark of solid tumors, provides a basis for targeted imaging.
Disclaimer: The following application notes and protocols are for research purposes only. This compound has been shown to exhibit genotoxicity, particularly upon exposure to light, and its use for in vivo imaging in humans is not recommended.[3][4] Extreme caution should be exercised during its handling and use in preclinical research.
Data Presentation: Quantitative Analysis of this compound's Biological Activity
While specific quantitative data for in vivo fluorescence imaging using this compound is limited in the literature, the following tables summarize its biological activity from various studies.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Mahlavu | Hepatocellular Carcinoma | 1 | [7] |
| 9L | Glioma | Not specified | [8] |
| F98 | Glioma | Not specified | [8] |
| U87 | Glioblastoma | Not specified | [8] |
| GL261 | Glioblastoma | Not specified | [8] |
| Panc-1 | Pancreatic Cancer | ~2.5 (for EMT inhibition) | [9] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Animal Model | Cancer Type | This compound Dosage & Administration | Outcome | Reference |
| Nude mice with Mahlavu xenografts | Hepatocellular Carcinoma | 2 mg/kg, daily intraperitoneal injection | Significant tumor growth inhibition | [7] |
| ICR mice with Ehrlich carcinoma | Ehrlich Carcinoma | 15 mg/kg/day, intramuscular injection | ~30% inhibition in tumor growth | [6] |
| Mice with prostate cancer xenografts | Prostate Cancer | Daily intraperitoneal injection (dosage not specified) | Prevention of tumor growth and growth arrest of established tumors | [3][4] |
| Rats with 9L glioma | Brain Cancer | Local administration via biodegradable polymers | Nearly 100% long-term survival | [8] |
| Nude mice with pancreatic cancer xenografts | Pancreatic Cancer | Not specified | Significant suppression of tumor growth in moderately differentiated model | [10] |
Experimental Protocols
Protocol 1: In Vivo Fluorescence Imaging of Subcutaneous Tumors in Mice
This protocol provides a general workflow for the in vivo imaging of tumors using the intrinsic fluorescence of this compound. Significant optimization of dosage, timing, and imaging parameters will be required for specific tumor models and imaging systems.
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Sterile PBS (pH 7.4)
-
Tumor-bearing mice (e.g., subcutaneous xenografts in immunodeficient mice)
-
In vivo imaging system (e.g., IVIS, Kodak In-Vivo FX Pro) with appropriate filters for this compound fluorescence (Excitation: ~450 nm, Emission: ~510 nm)
-
Anesthesia machine with isoflurane
-
Standard animal handling equipment
Procedure:
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound in sterile PBS. The concentration should be determined based on the desired final dosage. A common therapeutic dose is in the range of 2-10 mg/kg. For imaging, a lower dose may be sufficient and is recommended to minimize toxicity.
-
Sterile filter the solution through a 0.22 µm filter before injection.
-
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the mouse in the imaging chamber of the in vivo imaging system. Maintain anesthesia throughout the imaging session.
-
-
Baseline Imaging:
-
Acquire a baseline fluorescence image of the mouse before this compound administration to determine the level of autofluorescence.
-
Use an excitation filter around 450 nm and an emission filter around 510 nm. Adjust the exposure time and binning to obtain a good signal-to-noise ratio without saturating the detector.
-
-
This compound Administration:
-
Administer the prepared this compound solution to the mouse via intraperitoneal (i.p.) or intravenous (i.v.) injection. The volume of injection should be appropriate for the mouse's weight (e.g., 100-200 µL).
-
-
Time-Lapse Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 2, 4, 8, 12, and 24 hours) to determine the optimal time for tumor accumulation and contrast.
-
Maintain consistent imaging parameters (exposure time, binning, field of view) across all time points.
-
-
Image Analysis:
-
Using the analysis software of the imaging system, draw regions of interest (ROIs) around the tumor and a non-tumor area (e.g., muscle) on the images from each time point.
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the tumor-to-background ratio (TBR) at each time point by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
Determine the time point with the highest TBR, which represents the optimal imaging window.
-
Caution: Due to the reported genotoxicity of this compound upon light exposure, minimize the duration and intensity of the excitation light during imaging.
Visualizations
Signaling Pathway Diagrams
Caption: HIF-1 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo tumor imaging with this compound.
References
- 1. Quantitative analysis of cell tracing by in vivo imaging system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo active-targeting fluorescence molecular imaging with adaptive background fluorescence subtraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and performance analysis of this compound and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced anti-tumour effects of this compound in combination with guanosine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of this compound in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIF-1α- Targeting this compound Provides Long Term Survival and Radiological Tumor Response in Brain Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Anti-Cancer Activity of this compound as Metabolic Inhibitor of OXPHOS in Pancreas Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Acriflavine in High-Throughput Screening for Antivirals
Introduction
Acriflavine (ACF) is an acridine dye historically used as a topical antiseptic.[1] Through modern drug repurposing efforts, facilitated by high-throughput screening (HTS), this compound has been identified as a potent antiviral agent, particularly against betacoronaviruses like SARS-CoV-2.[2][3] Its established safety profile and low cost make it an attractive candidate for rapid development as a therapeutic.[4] These notes provide a comprehensive overview of this compound's application in antiviral HTS, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for researchers in virology and drug development.
Mechanism of Antiviral Action
This compound exerts its primary antiviral effect against coronaviruses by inhibiting the papain-like protease (PLpro).[5][6] PLpro is a crucial viral enzyme responsible for cleaving the viral polyprotein to generate functional viral proteins necessary for replication.[5] Additionally, PLpro strips ubiquitin and ISG15 modifications from host proteins, which helps the virus evade the host's innate immune response.[4][5]
By binding to the catalytic pocket of PLpro, this compound blocks both of these functions.[2][6] This dual action not only halts viral protein maturation but also helps restore the host's antiviral defenses.[5] Some studies also indicate that this compound may act as a dual-targeted inhibitor by also inhibiting the main protease (Mpro), another critical enzyme for viral replication.[7][8]
Caption: this compound's mechanism of action against coronaviruses.
Quantitative Data Summary
The antiviral activity of this compound has been quantified against several viruses in various cell lines. The 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/IC50) are key metrics for evaluating an antiviral candidate. An SI value ≥ 10 is generally considered indicative of promising in vitro activity.[9]
| Virus | Assay Target | Cell Line / System | IC50 | CC50 | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | PLpro Enzyme | N/A | 1.66 µM | N/A | N/A | [5][10] |
| SARS-CoV-2 | Mpro Enzyme | N/A | 5.60 µM | N/A | N/A | [7][8] |
| SARS-CoV-2 | Viral Replication | A549-ACE2+ | 86 nM | >3.1 µM | 36 | [5] |
| SARS-CoV-2 | Viral Replication | Vero | 64 nM | >3.4 µM | 53 | [5] |
| SARS-CoV-2 | Viral Replication | Vero-E6 | 0.15 µM | N/A | N/A | [7] |
| MERS-CoV | Viral Replication | Vero | 21 nM | >3.4 µM | 162 | [5] |
| HCoV-OC43 | Viral Replication | HCT-8 | 105 nM | >2.8 µM | 27 | [5] |
| HCoV-OC43 | Viral Replication | BHK-21 | 28.62 nM | N/A | N/A | [7] |
High-Throughput Screening (HTS) Workflow
This compound was identified as a PLpro inhibitor from a high-throughput screen of a library containing thousands of small-molecule compounds.[5][6] The general workflow for such a screening campaign is applicable for discovering novel antivirals or repurposing known drugs.
Caption: A typical HTS workflow for antiviral drug discovery.
Experimental Protocols
Herein are detailed protocols for key experiments in the evaluation of this compound as an antiviral agent.
Protocol 1: PLpro Enzymatic Inhibition HTS Assay
This protocol describes a biochemical assay to screen for inhibitors of viral papain-like protease using a fluorogenic substrate.
Materials:
-
Recombinant, purified PLpro enzyme
-
Fluorogenic peptide substrate (e.g., RLRGG-AMC)
-
Assay Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT
-
Compound library (e.g., this compound) dissolved in DMSO
-
384-well, black, flat-bottom plates
-
Plate reader with fluorescence detection (Excitation: 360 nm, Emission: 460 nm)
Methodology:
-
Compound Plating: Using an acoustic liquid handler, transfer 20-50 nL of each compound from the library into the wells of a 384-well assay plate. Include wells with DMSO only for negative (100% activity) and positive (no enzyme) controls.
-
Enzyme Addition: Prepare a solution of PLpro in assay buffer at a final concentration of 50 nM. Add 10 µL of the enzyme solution to all wells except the positive control wells (add 10 µL of assay buffer instead).
-
Incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Prepare a solution of the RLRGG-AMC substrate in assay buffer at a final concentration of 20 µM.
-
Reaction Initiation: Add 10 µL of the substrate solution to all wells to start the enzymatic reaction. The final volume should be 20 µL.
-
Fluorescence Reading: Immediately place the plate in a plate reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 15-30 minutes in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence over time) for each well.
-
Normalize the data using the controls: % Inhibition = 100 * (1 - [Rate_compound - Rate_positive_control] / [Rate_negative_control - Rate_positive_control]).
-
Compounds showing inhibition above a defined threshold (e.g., >30% or 3 standard deviations from the mean) are considered primary hits.
-
Protocol 2: Cell-Based Antiviral (CPE Reduction) Assay
This protocol determines the ability of a compound to protect host cells from virus-induced cytopathic effect (CPE).
Materials:
-
Susceptible host cells (e.g., Vero-E6 for SARS-CoV-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with 2% FBS)
-
SARS-CoV-2 virus stock of known titer
-
Test compound (this compound)
-
96-well clear-bottom tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Methodology:
-
Cell Seeding: Seed Vero-E6 cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Prepare a 2-fold serial dilution of this compound in infection medium. Remove the growth medium from the cells and add 100 µL of the diluted compound to the wells. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
Incubation: Incubate the plates for 1-2 hours at 37°C.
-
Infection: Dilute SARS-CoV-2 in infection medium to achieve a multiplicity of infection (MOI) of 0.01. Add 10 µL of the diluted virus to all wells except the "cells only" control wells.
-
Incubation: Incubate the infected plates for 72 hours at 37°C, 5% CO2, or until approximately 90% CPE is observed in the "virus only" control wells.
-
Viability Measurement: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the control wells.
-
Plot the percentage of cell viability versus the log of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (four-parameter variable slope).
-
Protocol 3: Cytotoxicity Assay
This protocol measures the toxicity of the compound on the host cells in the absence of a virus to determine the CC50.
Materials:
-
Same as Protocol 2, excluding the virus stock.
Methodology:
-
Cell Seeding: Seed Vero-E6 cells as described in Protocol 2.
-
Compound Addition: Prepare and add the serial dilutions of this compound to the cells as described in Protocol 2. Include "cells only" controls with no compound.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours) at 37°C, 5% CO2.
-
Viability Measurement: Measure cell viability using CellTiter-Glo® as described in Protocol 2.
-
Data Analysis:
-
Normalize the data to the "cells only" control wells.
-
Plot the percentage of cell viability versus the log of the compound concentration.
-
Calculate the CC50 value using a non-linear regression curve fit.
-
Calculate the Selectivity Index (SI) by dividing the CC50 by the IC50 obtained from Protocol 2.
-
References
- 1. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. This compound, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound and proflavine hemisulfate as potential antivirals by targeting Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and proflavine hemisulfate as potential antivirals by targeting Mpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. news-medical.net [news-medical.net]
Troubleshooting & Optimization
Troubleshooting weak acriflavine fluorescence signals in microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when using acriflavine for fluorescence microscopy.
Troubleshooting Guide: Weak this compound Fluorescence Signals
Experiencing weak or no fluorescence from your this compound-stained samples can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of the issue.
Diagram: Troubleshooting Workflow for Weak this compound Signal
Caption: A step-by-step workflow for troubleshooting weak this compound fluorescence signals.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is very dim. What is the first thing I should check?
A1: The first and most common issue to check is the concentration of your this compound staining solution . An inappropriate concentration can lead to either insufficient staining or concentration-dependent quenching.
-
Too Low: If the concentration is too low, there may not be enough dye molecules binding to the target (e.g., nucleic acids) to generate a detectable signal.
-
Too High: Conversely, if the concentration is too high, it can lead to self-quenching, where the fluorescence is reduced due to interactions between adjacent dye molecules.
Recommended Concentration Range: For confocal laser endomicroscopy, concentrations between 0.01% and 0.05% have been used, with 0.02% showing good results for nuclear staining.[1] For general epifluorescence microscopy, a starting concentration of 0.05% in a buffered solution is a good starting point.[2]
| Application | Recommended Concentration | Reference |
| Confocal Laser Endomicroscopy | 0.01% - 0.05% | [1][3] |
| Epifluorescence Microscopy | 0.05% | [2] |
Q2: Does the pH of my staining buffer matter for this compound fluorescence?
A2: Yes, the pH of the buffer can significantly influence the fluorescence intensity of this compound. The optimal pH can depend on the specific application and the molecules it interacts with. For instance, in the presence of certain acidic compounds, this compound fluorescence quenching is observed, with optimal ion-pair complex formation occurring at a pH of 8.5.[3][4][5] However, for staining some organisms like labyrinthulomycetes, a more acidic pH of 3.0 in a citrate buffer is used.[2] It is crucial to test a range of pH values to determine the optimal condition for your specific experiment.
| pH Range | Observation | Reference |
| 3.0 | Used for staining labyrinthulomycetes | [2] |
| 8.0 - 9.0 | Highest fluorescence intensity observed in some applications | [4] |
| > 9.0 | Significant decrease in fluorescence intensity observed | [4] |
Q3: I'm seeing a rapid decrease in my fluorescence signal upon illumination. What is happening and how can I prevent it?
A3: This phenomenon is likely photobleaching , the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This compound, like many fluorescent dyes, is susceptible to photobleaching.
Strategies to Minimize Photobleaching:
-
Reduce Exposure Time: Only expose the sample to the excitation light when actively observing or acquiring an image. Use the shutter to block the light path when not in use.
-
Lower Light Intensity: Use the lowest possible excitation light intensity that still provides a detectable signal. Neutral density (ND) filters can be used to attenuate the light source.
-
Use Antifade Reagents: Mount your stained samples in a commercially available antifade mounting medium. These reagents help to reduce the rate of photobleaching.
-
Image Quickly: Plan your imaging session to be as efficient as possible to minimize the total exposure time.
Q4: My signal is weak, and I suspect fluorescence quenching. What could be the cause?
A4: Fluorescence quenching is a process that decreases the fluorescence intensity. It can be caused by various molecular interactions.
-
Static Quenching: This occurs when this compound forms a non-fluorescent complex with another molecule in the ground state. This has been observed with compounds like aceclofenac.[4][5]
-
Dynamic (Collisional) Quenching: This happens when an excited this compound molecule collides with another molecule (a quencher) and returns to the ground state without emitting a photon.
Potential Quenchers and Solutions:
-
Endogenous Cellular Components: Certain molecules within the cell or tissue can act as quenchers. Ensure thorough washing steps to remove any unbound substances.
-
High Local Dye Concentration: As mentioned in Q1, high concentrations of this compound can lead to self-quenching.
-
Presence of Certain Ions or Molecules in the Buffer: Components of your buffer or media could potentially quench the fluorescence. If you suspect this, try using a simpler buffer system.
Q5: What are the appropriate microscope filter sets for this compound?
A5: this compound is typically excited by blue light and emits in the green to yellow-orange region of the spectrum. The choice of filters is critical for maximizing signal detection and minimizing background.
-
Excitation: this compound has excitation maxima around 451 nm.[3][5] Therefore, an excitation filter that passes light in the blue range (e.g., 450-490 nm) is suitable.[2]
-
Emission: The emission maximum is around 502 nm.[3][5] A long-pass or band-pass emission filter that allows green to yellow light to pass while blocking the excitation light is recommended.
| Filter Type | Recommended Wavelength Range | Reference |
| Excitation | 420-490 nm (violet-to-blue) or 450-490 nm (blue) | [2] |
| Emission | Centered around 502 nm | [3][5] |
Experimental Protocols
General Protocol for this compound Staining of Cultured Cells
This protocol provides a general workflow for staining the nuclei of cultured cells with this compound. Optimization of incubation times and concentrations may be required for specific cell types.
References
- 1. Effects on confocal laser endomicroscopy image quality by different this compound concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 3. Effects on confocal laser endomicroscopy image quality by different this compound concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing acriflavine concentration for cell viability assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the use of acriflavine in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in cell viability assays?
A1: The optimal concentration of this compound is highly dependent on the cell type and the duration of exposure. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on published data, a starting concentration range of 1 µM to 100 µM is often used for initial experiments.[1] For some sensitive cell lines, concentrations as low as the nanomolar range have shown effects.
Q2: Can this compound interfere with common cell viability assays like MTT or Neutral Red?
A2: While direct chemical interference with MTT formazan or neutral red dye by this compound is not widely reported, its fluorescent properties could potentially interfere with fluorescence-based assays. This compound is known to have native fluorescence, which could lead to false-positive signals in assays that measure fluorescence.[2] It is crucial to include proper controls, such as wells with this compound but without cells, to account for any background signal. For colorimetric assays like MTT and Neutral Red, the primary consideration is the biological effect of this compound on cellular metabolism, which these assays measure.
Q3: My cell viability results with this compound are inconsistent. What are some common causes?
A3: Inconsistent results can arise from several factors:
-
Cell Health and Density: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Inconsistent cell seeding density is a major source of variability.
-
This compound Preparation: Prepare fresh solutions of this compound for each experiment, as it can be light-sensitive. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO or water) before diluting in culture medium.
-
Incubation Time: Optimize the incubation time with this compound. Short incubation times may not be sufficient to observe a significant effect, while very long incubations can lead to secondary effects not directly related to the initial drug action.
-
Assay Protocol: Strictly adhere to the chosen assay protocol, paying close attention to incubation times with the assay reagent and ensuring complete solubilization of the formazan product in MTT assays.
Q4: What is the mechanism of cell death induced by this compound?
A4: this compound has been shown to induce both apoptosis and necrosis in cells.[3][4] The specific mechanism can be cell-type dependent. This compound is a known inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway, which plays a crucial role in cellular adaptation to low oxygen levels and is often dysregulated in cancer.[5][6] By inhibiting HIF-1, this compound can disrupt tumor growth and vascularization. Additionally, this compound can induce mitochondrial outer membrane permeabilization, leading to a collapse of the electrochemical proton gradient and a decrease in ATP synthesis, ultimately contributing to both apoptotic and necrotic cell death.[3][4]
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High background absorbance in wells with this compound but no cells | This compound may be directly reducing the MTT reagent. | Run a control plate with various concentrations of this compound in cell-free media to quantify any direct reduction of MTT. Subtract this background from your experimental values.[7] |
| Lower than expected cell viability at low this compound concentrations | This compound might be stimulating metabolic activity at low doses (a phenomenon known as hormesis). | Expand your dose-response curve to include lower concentrations to fully characterize the response. |
| Incomplete solubilization of formazan crystals | The chosen solvent may not be effective, or the formazan crystals are too dense. | Ensure you are using a recommended solubilization solution (e.g., DMSO, acidified isopropanol). Increase the solubilization time and ensure thorough mixing by pipetting or shaking.[8][9] |
Neutral Red Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Faint staining or low absorbance values in control cells | Suboptimal neutral red concentration or incubation time. Cell density may be too low. | Optimize the neutral red concentration (typically 40-50 µg/mL) and incubation time (usually 2-3 hours).[10][11] Ensure an adequate number of viable cells are seeded per well. |
| Precipitation of neutral red in the staining solution | The neutral red solution may be supersaturated or the pH of the medium could be affecting its solubility. | Prepare fresh neutral red solution and filter it before use. Ensure the culture medium pH is within the optimal range for your cells.[10] |
| High variability between replicate wells | Uneven cell seeding or inconsistent washing steps. | Ensure a homogenous cell suspension before seeding. Perform washing steps gently and consistently to avoid detaching cells. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) | Reference |
| 9L | Glioma | 24 | ~2-3.5 | [12] |
| GL261 | Glioma | 24 | ~2-3.5 | [12] |
| U87 | Glioblastoma | 24 | ~2-3.5 | [12] |
| F98 | Glioma | 24 | 5.37 | [12] |
| HeLa | Cervical Cancer | 24 | >50 | [5] |
| HeLa | Cervical Cancer | 48 | ~50 | [5] |
| HMEC-1 | Microvascular Endothelial | 24 | >50 | [5] |
| HMEC-1 | Microvascular Endothelial | 48 | >50 | [5] |
| Mpro | (Enzymatic Assay) | - | 5.60 ± 0.29 | [13] |
Experimental Protocols
Protocol: Determining the Optimal this compound Concentration using the MTT Assay
This protocol provides a general guideline. Optimization for specific cell lines is recommended.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Your cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various this compound concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.[6][7][9]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well.[8][9]
-
Absorbance Measurement: Incubate the plate on a shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol: Neutral Red Uptake Assay for this compound-Treated Cells
Materials:
-
This compound
-
Neutral Red solution (e.g., 40-50 µg/mL in sterile water or PBS)
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
96-well plates
-
Your cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Neutral Red Staining: After the this compound incubation period, remove the treatment medium. Add 100 µL of pre-warmed Neutral Red staining solution to each well and incubate for 2-3 hours at 37°C.[10][11]
-
Washing: Carefully remove the Neutral Red solution and wash the cells with PBS to remove any unincorporated dye.[11]
-
Dye Extraction: Add 150 µL of destain solution to each well.
-
Absorbance Measurement: Shake the plate for 10-20 minutes to ensure complete extraction of the dye. Measure the absorbance at approximately 540 nm using a microplate reader.[14]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: A flowchart outlining the key steps for determining the optimal concentration of this compound in cell viability assays.
Caption: A diagram illustrating how this compound inhibits the dimerization of HIF-1α and HIF-1β, thereby blocking the hypoxic response.
Caption: A simplified diagram showing the dual mechanisms of this compound-induced cell death through apoptosis and necrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. This compound-mediated apoptosis and necrosis in yeast Candida utilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Is this compound an efficient co-drug in chemotherapy? - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02608F [pubs.rsc.org]
- 6. researchhub.com [researchhub.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. re-place.be [re-place.be]
- 11. qualitybiological.com [qualitybiological.com]
- 12. repositori.udl.cat [repositori.udl.cat]
- 13. This compound and proflavine hemisulfate as potential antivirals by targeting Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
Acriflavine Staining Technical Support Center: Troubleshooting Background Noise
This technical support center provides researchers, scientists, and drug development professionals with guidance on reducing background noise in acriflavine staining experiments. High background can obscure specific signals, leading to inaccurate data interpretation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and offer practical solutions.
Troubleshooting Guide: High Background Staining
High background fluorescence can be a significant issue in this compound staining, masking the true signal and complicating analysis. This guide provides a systematic approach to identifying and resolving the root causes of excessive background noise.
Is the background fluorescence diffuse and evenly distributed?
This often points to issues with the staining protocol itself, such as improper dye concentration or insufficient washing.
Are you observing specific, non-target structures fluorescing?
This may indicate autofluorescence from the sample or non-specific binding of this compound to cellular components.
Frequently Asked Questions (FAQs)
Staining Protocol Optimization
Q1: What is the optimal concentration of this compound for staining?
A1: The optimal concentration can vary depending on the cell type and experimental conditions. A common starting point is a 0.01% to 0.05% this compound solution.[1] It is highly recommended to perform a titration experiment to determine the lowest concentration that provides a satisfactory signal-to-noise ratio for your specific application. Excessive dye concentration is a primary cause of high background.[2][3][4]
Q2: How critical is the pH of the staining buffer?
A2: The pH of the staining buffer is critical for controlling this compound binding. A protocol for staining Labyrinthulomycetes specifies a 0.1 M citrate buffer at pH 3.0.[1] Operating at a low pH can increase the specificity of this compound binding to nucleic acids, thereby reducing background from other cellular components. It is advisable to test a range of pH values to find the optimal condition for your sample.
Q3: What are the recommended incubation time and temperature?
A3: Incubation times should be kept as short as possible to achieve adequate staining while minimizing background. A typical incubation time is around 4 minutes.[1] Prolonged incubation can lead to increased non-specific binding and higher background.[3] Staining is generally performed at room temperature. Optimizing both incubation time and temperature can be crucial for clear results.[2]
Q4: How can I optimize the washing steps to reduce background?
A4: Thorough washing after staining is essential to remove unbound or loosely bound this compound.[2][3] One protocol suggests a wash with 75% isopropyl alcohol followed by a rinse with sterile distilled water.[1] Increasing the number or duration of wash steps can significantly decrease background noise.[5] Ensure that the washing is gentle enough to not detach the cells or damage the tissue.
Sample Preparation and Handling
Q5: Can the fixation method affect background fluorescence?
A5: Yes, the fixation method can influence background. While some protocols note little difference between fresh and formaldehyde-fixed cells, over-fixation can sometimes lead to increased background.[1][6] If you suspect fixation is an issue, try reducing the fixation time or testing alternative fixatives.
Q6: My unstained samples show fluorescence. What is causing this?
A6: This phenomenon is called autofluorescence and can be inherent to the sample itself.[6][7] It can be caused by endogenous molecules like FAD, FMN, and NADH.[6] If autofluorescence is a problem, you can try pre-treating the sample with a quenching agent like 0.1% sodium borohydride or Sudan Black B.[6]
Data Interpretation
Q7: How do I differentiate between true signal and background?
A7: Including proper controls is key. An unstained sample will reveal the level of autofluorescence.[7] Additionally, a negative control sample that does not contain the target of interest can help establish a baseline for background fluorescence.
Experimental Protocols
Protocol 1: this compound Staining of Labyrinthulomycetes
This protocol is adapted from a method for the direct detection and enumeration of marine protists.[1]
-
Sample Preparation: Collect 100 µl of live cells on a 0.22 µm membrane filter.
-
Rinsing: Rinse the cells on the filter with filter-sterilized artificial seawater.
-
Staining: Add 3-4 mL of 0.05% this compound in 0.1 M citrate buffer (pH 3.0) to the cells and let stand for 4 minutes.
-
Washing:
-
Vacuum drain the stain.
-
Add 2 ml of 75% isopropyl alcohol while still applying vacuum.
-
Once all the isopropyl alcohol is drained, rinse the filter with sterile distilled water.
-
-
Mounting: Place the filter on a microscope slide, add a drop of water or immersion oil, and place a coverslip on top.
Quantitative Data Summary
While specific quantitative data for this compound background optimization is limited in the provided search results, the following table summarizes key parameters that can be systematically varied to determine optimal staining conditions.
| Parameter | Recommended Starting Point | Range for Optimization | Potential Impact on Background |
| This compound Concentration | 0.05%[1] | 0.005% - 0.1% | Higher concentrations increase background. |
| Staining Buffer pH | 3.0[1] | 2.5 - 5.0 | Sub-optimal pH can increase non-specific binding. |
| Incubation Time | 4 minutes[1] | 1 - 10 minutes | Longer times can lead to higher background. |
| Wash Solution | 75% Isopropyl Alcohol[1] | 50-95% Isopropyl Alcohol, PBS | Inadequate washing fails to remove unbound dye. |
| Number of Washes | 1 alcohol, 1 water[1] | 1-3 cycles | More washes can reduce background. |
Visual Guides
Troubleshooting Workflow for High Background in this compound Staining
Caption: A logical workflow for troubleshooting high background noise.
This compound Staining Experimental Workflow
Caption: A typical experimental workflow for this compound staining.
References
- 1. This compound Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. sinobiological.com [sinobiological.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. insights.oni.bio [insights.oni.bio]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 7. biotium.com [biotium.com]
Acriflavine in Nucleic Acid Staining: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing acriflavine for nucleic acid staining, this technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs). This resource addresses common issues encountered during experimental procedures to ensure accurate and reliable results.
Quick Facts: this compound Properties
| Property | Value | Source(s) |
| Synonyms | Euflavine, Trypaflavine Neutral, 3,6-Diamino-10-methylacridinium chloride mixt. with 3,6-diaminoacridine | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₁₄ClN₃ (Trypaflavine) & C₁₃H₁₁N₃ (Proflavine) | --INVALID-LINK-- |
| Excitation Maximum (in water) | ~416 nm | --INVALID-LINK-- |
| Emission Maximum (in water) | ~514 nm | --INVALID-LINK-- |
| Quantum Yield (in water) | 0.54 ± 0.03 | --INVALID-LINK-- |
FAQs: Common Issues and Solutions
This section addresses frequently asked questions regarding the use of this compound for nucleic acid staining.
Q1: Why am I seeing high background fluorescence in the cytoplasm?
A1: High cytoplasmic background is a common issue and can be attributed to several factors:
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Non-specific binding: this compound can bind to other cellular components besides nucleic acids, particularly acidic macromolecules in the cytoplasm.
-
Excessive concentration: Using too high a concentration of this compound can lead to oversaturation and non-specific staining.
-
Inadequate washing: Insufficient washing after the staining step can leave unbound dye in the cytoplasm.
Troubleshooting Steps:
-
Optimize this compound Concentration: Start with a lower concentration (e.g., 0.01% or lower) and titrate up to find the optimal balance between nuclear signal and background. A study on confocal laser endomicroscopy found that a concentration of 0.02% provided good nuclear staining with reduced non-specific staining compared to 0.05%[1][2].
-
Increase Washing Steps: After incubation with this compound, increase the number and duration of washing steps with an appropriate buffer (e.g., PBS) to remove unbound dye.
-
Use a Destaining Step: A brief rinse with 75% isopropanol has been used in some protocols to reduce background fluorescence[3][4].
-
Adjust pH: The pH of the staining buffer can influence binding. A citrate buffer at pH 3.0 has been used in some protocols to enhance specificity[3][4].
Q2: My fluorescent signal is fading quickly under the microscope. How can I prevent photobleaching?
A2: this compound, like many fluorophores, is susceptible to photobleaching, which is the light-induced degradation of the fluorescent molecule.
Preventative Measures:
-
Use an Antifade Mounting Medium: For fixed-cell imaging, use a commercially available antifade mounting medium. These reagents contain chemicals that scavenge free radicals, which are major contributors to photobleaching.
-
Minimize Exposure to Excitation Light:
-
Use neutral density filters to reduce the intensity of the excitation light.
-
Keep the exposure time as short as possible.
-
Use the lowest laser power necessary to obtain a good signal.
-
Avoid continuous exposure by using the shutter to block the light path when not actively acquiring an image.
-
-
Image in a Darkened Room: This will help to improve the signal-to-noise ratio and may allow for the use of lower excitation intensities[5].
Q3: Is this compound toxic to my cells in live-cell imaging experiments?
A3: Yes, this compound can be cytotoxic, especially at higher concentrations and with prolonged exposure. Its mechanism of action involves intercalating with DNA, which can interfere with cellular processes[6]. Additionally, this compound can induce DNA damage upon exposure to light[7].
Assessing and Mitigating Cytotoxicity:
-
Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It is advisable to determine the IC50 of this compound for your specific cell line and experimental conditions.
-
Use the Lowest Effective Concentration: For live-cell imaging, use the lowest possible concentration of this compound that provides adequate nuclear staining.
-
Limit Incubation Time: Minimize the time your cells are exposed to this compound.
-
Perform Viability Assays: Use a viability assay (e.g., Trypan Blue exclusion, or a live/dead cell staining kit) to assess the health of your cells after this compound staining.
This compound IC50 Values in Various Cell Lines (24-hour exposure):
| Cell Line | Cancer Type | IC50 (µM) | Source(s) |
| 9L | Rat Gliosarcoma | 2 - 3.5 | --INVALID-LINK-- |
| GL261 | Mouse Glioma | 2 - 3.5 | --INVALID-LINK-- |
| U87 | Human Glioblastoma | 2 - 3.5 | --INVALID-LINK-- |
| F98 | Rat Glioma | 5.37 | --INVALID-LINK-- |
| HEK293 | Human Embryonic Kidney | ~1 | --INVALID-LINK-- |
| HeLa | Human Cervical Cancer | ~1.38 (CRC primary culture) | --INVALID-LINK-- |
| MCF-7 | Human Breast Cancer | >7 (far lower than other lines) | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Staining of Fixed Mammalian Cells
This protocol provides a general procedure for staining the nuclei of fixed mammalian cells grown on coverslips.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
This compound stock solution (e.g., 0.1% w/v in distilled water)
-
Staining solution (e.g., 0.01% this compound in PBS)
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Antifade mounting medium
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile coverslips in a petri dish or multi-well plate.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature[8].
-
Washing: Wash the cells three times with PBS for 5 minutes each.
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Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to allow the dye to access the nucleus[9].
-
Washing: Wash the cells three times with PBS for 5 minutes each.
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Staining: Incubate the cells with the this compound staining solution (e.g., 0.01%) for 5-10 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove excess stain.
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Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
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Imaging: Image the cells using a fluorescence microscope with appropriate filters for this compound (Excitation: ~416 nm, Emission: ~514 nm).
Workflow for Fixed Cell Staining:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is this compound an efficient co-drug in chemotherapy? - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02608F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and performance analysis of this compound and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Acriflavine Photobleaching: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals understand and mitigate the photobleaching of acriflavine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its fluorescence important?
This compound is a fluorescent dye and topical antiseptic derived from acridine.[1] Its native fluorescence is utilized in various biomedical applications, including the fluorescent labeling of high molecular weight RNA, and as a probe for the analysis of pharmaceutical compounds.[2][3]
Q2: What is photobleaching and why is it a problem for this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to light.[4] This process leads to a permanent loss of the molecule's ability to fluoresce, resulting in a diminished signal during imaging experiments. This can be particularly problematic in applications requiring long exposure times or quantitative analysis, as the fading signal can lead to inaccurate results.
Q3: What is the underlying mechanism of this compound photobleaching?
While the exact mechanism for every fluorophore can vary, photobleaching generally occurs when the molecule is in an excited state. There is a probability that the excited this compound molecule will transition to a highly reactive triplet state. In this state, it can interact with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen.[5][6] These highly reactive molecules can then chemically alter the this compound, rendering it non-fluorescent.[5] Photobleaching can also occur in the absence of oxygen through other pathways.[5]
Q4: How does the experimental environment affect this compound's fluorescence and photostability?
The local environment significantly impacts this compound's properties:
-
Phase: this compound photobleaches more rapidly when incorporated into a solid matrix (e.g., PMMA) compared to being in a liquid solution. In liquid, molecules can circulate, reducing the continuous exposure of any single molecule.[7]
-
Concentration: The photobleaching of fluorescent dyes can be concentration-dependent. For some dyes, a faster photobleaching process is observed at lower concentrations.[8]
-
Solvent Polarity: The polarity of the solvent affects the fluorescence properties of this compound. An increase in solvent polarity can lead to a decrease in the intensity of the fluorescence spectra.[9]
-
pH: The fluorescence intensity of this compound is pH-dependent. For instance, in the presence of aceclofenac, the highest fluorescence intensity values were observed in a pH range of 8.0 to 9.0.[10] Many fluorophores are known to be brighter at a higher pH.[10][11]
Troubleshooting Guide
Issue: My this compound signal is fading too quickly during microscopy.
This is a classic case of photobleaching. Here are several strategies to mitigate this issue, from simple adjustments to the use of chemical agents.
Solution 1: Optimize Imaging Parameters
The simplest way to reduce photobleaching is to minimize the amount of light hitting your sample.
-
Reduce Light Intensity: Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio. If available, use neutral density filters to decrease the illumination power.
-
Minimize Exposure Time: Limit the duration your sample is exposed to the excitation light. Avoid leaving the light source on when not actively acquiring images.
-
Choose the Right Filters: Ensure your filter sets are appropriate for this compound's excitation and emission spectra to maximize signal detection and minimize unnecessary light exposure.
Solution 2: Prepare Your Sample with Antifade Reagents
Antifade reagents are chemical compounds that are added to the mounting medium to suppress photobleaching, often by scavenging reactive oxygen species.
-
Use a Commercial Antifade Mounting Medium: Products like ProLong™ Gold or VECTASHIELD® are readily available and optimized to reduce photobleaching for a wide range of fluorophores.
-
Prepare a Custom Antifade Medium: You can prepare your own mounting medium containing antifade agents like n-propyl gallate (NPG), p-phenylenediamine (PPD), or 1,4-diazabicyclo[2.2.2]octane (DABCO). NPG is a particularly common and effective choice.[5][12]
Solution 3: Control the Chemical Environment
-
Adjust pH: Since this compound's fluorescence can be pH-sensitive, ensure your mounting medium is buffered to an optimal pH, typically between 8.0 and 9.0.[10][11]
-
Consider the Solvent: Be aware that the solvent can affect fluorescence intensity. If possible, choose a solvent system that maximizes this compound's brightness.[9]
Data Presentation
Table 1: Factors Influencing this compound Photobleaching
| Parameter | Condition | Observation | Citation(s) |
| Physical Phase | Solid Matrix (PMMA) vs. Liquid Solution (Ethanol) | Solid samples experience more significant photobleaching than liquid samples. | [7] |
| 5x10⁻⁵ M this compound in PMMA | Approximately 50% decay in fluorescence after 1 hour of exposure. | [12] | |
| Solvent Polarity | Increasing Solvent Polarity | Leads to a decrease in the intensity of the fluorescence spectra. | [9] |
| pH | Optimal Range (in some applications) | pH 8.0 - 9.0 can provide the highest fluorescence intensity. | [10] |
Table 2: Common Antifade Reagents for Fluorescence Microscopy
Note: Specific quantitative data on the reduction of this compound photobleaching by these agents is limited in the available literature. The effectiveness described is based on their performance with other common fluorophores.
| Antifade Reagent | Mechanism of Action (Presumed) | General Effectiveness & Considerations | Citation(s) |
| n-Propyl Gallate (NPG) | Reactive oxygen species scavenger. | Effective in reducing the fading of many fluorophores. Can reduce the fading rate of rhodamine and fluorescein by a factor of 10. | [5][12] |
| p-Phenylenediamine (PPD) | Reactive oxygen species scavenger. | Considered a very effective antifade agent. However, it can cause autofluorescence at shorter excitation wavelengths and may react with certain dyes. | [5][13] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Reactive oxygen species scavenger. | An effective antifade agent. | [14] |
| Trolox | Vitamin E analog; antioxidant. | Acts as a triplet state quencher and scavenges radicals. | [15][16] |
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a simple recipe for a glycerol-based antifade mounting medium containing n-propyl gallate.
Materials:
-
n-Propyl gallate (Sigma P3130 or equivalent)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS) stock solution
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Tris buffer (e.g., 1M, pH 8.0)
Procedure:
-
Prepare a 20% (w/v) n-propyl gallate stock solution: Dissolve 2g of n-propyl gallate in 10mL of DMSO. Note: n-propyl gallate does not dissolve well in aqueous solutions.
-
Prepare the glycerol/buffer mixture: In a 50mL conical tube, combine:
-
9 mL of glycerol
-
1 mL of 10X PBS
-
-
Combine the solutions: While vigorously vortexing the glycerol/buffer mixture, slowly add 100 µL of the 20% n-propyl gallate stock solution dropwise.
-
Adjust pH (Optional but Recommended): For optimal fluorescence, adjust the pH to ~8.0 by adding a small amount of Tris buffer.
-
Storage: Aliquot the final solution into light-proof tubes and store at -20°C. For daily use, a small amount can be kept at 4°C for a week or two.[11]
Protocol 2: General Staining and Mounting Procedure for Fixed Cells
This protocol can be adapted for staining with this compound.
-
Cell Preparation: Grow and fix your cells on coverslips using your standard laboratory protocol (e.g., with paraformaldehyde).
-
Permeabilization: If required for your target, permeabilize the cells (e.g., with Triton X-100 in PBS).
-
Washing: Wash the coverslips thoroughly with PBS (e.g., 3 times for 5 minutes each).
-
This compound Staining: Incubate the coverslips with the this compound staining solution at the desired concentration and for the appropriate time. Protect from light during this step.
-
Final Washes: Wash the coverslips again with PBS to remove any unbound dye.
-
Mounting:
-
Carefully remove one coverslip from the washing buffer and wick away excess liquid from the edges using a lab wipe.
-
Place a small drop (5-10 µL) of the antifade mounting medium onto a clean microscope slide.
-
Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
-
Sealing: To prevent the sample from drying out, seal the edges of the coverslip with clear nail polish.
-
Curing (for hard-setting media): If using a hard-setting mountant, allow it to cure, protected from light, as per the manufacturer's instructions (often 24 hours at room temperature).[17]
-
Imaging: Proceed with fluorescence microscopy, keeping in mind the strategies to minimize light exposure.
Visualizations
Caption: Mechanism of photobleaching and points of intervention for antifade reagents.
Caption: Troubleshooting workflow for preventing this compound photobleaching.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. unige.ch [unige.ch]
- 6. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 7. This compound Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 8. Analysis of antiphotobleaching reagents for use with FluoroNanogold in correlative microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 11. www2.nau.edu [www2.nau.edu]
- 12. Fluorescence microscopy: reduced photobleaching of rhodamine and fluorescein protein conjugates by n-propyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vectorlabs.com [vectorlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Mounting Media and Antifades | Thermo Fisher Scientific - TW [thermofisher.com]
Acriflavine solubility issues in different experimental buffers
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of acriflavine in various experimental buffers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a deep orange to reddish-brown powder. Its solubility can vary depending on the solvent and the specific form of the compound (e.g., this compound hydrochloride). Here is a summary of its solubility in common solvents:
| Solvent | Solubility | Reference |
| Water | Freely soluble; 1g in ~3mL; up to 333 mg/mL | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble; concentrations of 2 mg/mL have been reported as clear solutions. | |
| Phosphate-Buffered Saline (PBS) | Soluble | |
| Ethanol | Sparingly soluble to incompletely soluble | [1][3] |
| Methanol | Soluble | |
| Ether | Nearly insoluble | [1] |
| Chloroform | Nearly insoluble | [1] |
Q2: I'm observing precipitation when I dilute my this compound stock solution into my experimental buffer. What could be the cause?
A2: Precipitation upon dilution of an this compound stock solution can be due to several factors:
-
Solvent Change: If you are diluting a stock solution made in a high-solubility solvent like DMSO into an aqueous buffer where its solubility is lower, you might be exceeding its solubility limit in the final buffer concentration.
-
pH Shift: The pH of your experimental buffer can significantly impact the solubility of this compound. A 1% aqueous solution of this compound has a pH of approximately 3.5, while the dihydrochloride form is even more acidic (pH ~1.5)[1]. If your buffer has a neutral or alkaline pH, it can decrease the solubility of this compound, leading to precipitation.
-
Buffer Composition: Certain components of your buffer could potentially interact with this compound, leading to the formation of insoluble complexes.
-
Temperature: A decrease in temperature upon dilution can lower the solubility of this compound, causing it to precipitate out of the solution.
Q3: How does pH affect the solubility and stability of this compound?
A3: The pH of the solution is a critical factor for both the solubility and stability of this compound. This compound is more soluble in acidic conditions[1]. As the pH increases towards neutral and alkaline, its solubility in aqueous solutions tends to decrease. The stability of this compound can also be pH-dependent, with degradation potentially occurring at extreme pH values or upon prolonged exposure to certain buffer components.
Q4: What is the recommended procedure for preparing an this compound stock solution?
A4: For cell culture and other biological experiments, it is common to prepare a concentrated stock solution in a solvent where this compound is highly soluble, such as DMSO or water.
-
For a DMSO stock: Dissolve this compound powder in 100% DMSO to a desired concentration (e.g., 10 mM). Ensure the powder is completely dissolved. This stock can then be aliquoted and stored at -20°C or -80°C for long-term use.
-
For an aqueous stock: Dissolve this compound in sterile, purified water. Gentle warming and vortexing can aid dissolution. Aqueous solutions of this compound are reddish-orange and will fluoresce upon dilution[1].
It is crucial to filter-sterilize the stock solution if it will be used in cell culture applications.
Q5: Can I use heat or sonication to dissolve this compound?
A5: Yes, gentle heating and sonication can be used to aid the dissolution of this compound, particularly in aqueous buffers where it may be less soluble. However, it is important to avoid excessive heat, as it may degrade the compound. When using these methods, monitor the solution closely to ensure the compound fully dissolves and remains in solution upon cooling to room temperature.
Troubleshooting Guides
Issue 1: this compound Precipitates in Cell Culture Medium
Symptoms:
-
Visible particles or cloudiness in the cell culture medium after adding this compound.
-
Inconsistent experimental results.
Possible Causes and Solutions:
| Cause | Solution |
| Exceeded Solubility Limit | The final concentration of this compound in the medium may be too high. Try lowering the final concentration. It is recommended to add the this compound stock solution to the medium while gently vortexing to ensure rapid and even dispersion. |
| High DMSO Concentration | If using a DMSO stock, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced precipitation and cellular toxicity. |
| Interaction with Media Components | Some components of complex cell culture media, such as certain salts or proteins in fetal bovine serum (FBS), may interact with this compound. Consider preparing the final this compound dilution in a simpler buffer like PBS before adding it to the complete medium. |
| pH of the Medium | Most cell culture media are buffered around pH 7.4. If your this compound stock is highly acidic, it could locally alter the pH upon addition, causing precipitation. Preparing an intermediate dilution in a buffered solution can mitigate this. |
Issue 2: Inconsistent Results in HIF-1 Inhibition Assays
Symptoms:
-
Variable levels of HIF-1α inhibition between experiments.
-
Lack of a clear dose-response relationship.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Dissolution | Ensure that the this compound is completely dissolved in the stock solution and the final working solution. Any undissolved particles will lead to an inaccurate concentration. |
| Degradation of this compound | This compound solutions may degrade over time, especially if not stored properly. Store stock solutions in aliquots at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles. |
| Cell Density and Health | The effectiveness of HIF-1 inhibitors can be influenced by cell density and overall health. Ensure consistent cell seeding densities and healthy cell morphology across all experiments. |
| Timing of Treatment | The timing of this compound treatment relative to the induction of hypoxia is critical. Optimize the pre-incubation time with this compound before exposing cells to hypoxic conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell Culture
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile syringe filter (0.22 µm)
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: this compound Treatment for HIF-1 Inhibition Assay in Cell Culture
Materials:
-
Cells of interest cultured in appropriate medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture plates (e.g., 6-well or 24-well)
-
Hypoxia chamber or incubator with controlled O₂ levels
Procedure:
-
Seed cells in culture plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow cells to adhere and grow overnight.
-
Prepare a series of working solutions of this compound by diluting the stock solution in a fresh, serum-free or low-serum medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO but no this compound).
-
Pre-incubate the cells with this compound for a predetermined amount of time (e.g., 1-4 hours) under normoxic conditions (standard cell culture incubator).
-
Transfer the plates to a hypoxia chamber or incubator (e.g., 1% O₂) for the desired period to induce HIF-1α expression.
-
Following the hypoxic incubation, proceed with your downstream analysis, such as Western blotting for HIF-1α, qPCR for HIF-1 target genes, or reporter assays.
Visualizations
Caption: HIF-1 Signaling Pathway and the Mechanism of this compound Inhibition.
References
Technical Support Center: Mitigating Acriflavine Cytotoxicity in Long-Term Cell Culture
This guide provides researchers, scientists, and drug development professionals with practical solutions for managing the cytotoxic effects of acriflavine in long-term cell culture experiments. This compound is a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key player in tumor progression, making it a valuable tool in cancer research.[1][2][3][4][5] However, its utility can be limited by its toxicity during prolonged exposure. This resource offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate this challenge effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it cytotoxic?
This compound (ACF) is an antiseptic dye that has been repurposed as an anti-cancer agent due to its ability to inhibit the HIF-1 signaling pathway.[1][5] Its cytotoxicity stems from several mechanisms:
-
HIF-1 Inhibition: this compound binds directly to the HIF-1α and HIF-2α subunits, preventing them from dimerizing with HIF-1β.[2][6][7][8] This action blocks the transcription of genes essential for tumor survival, metabolism (like PGK1), and angiogenesis (like VEGF), ultimately leading to cell death.[2][9][10]
-
Apoptosis Induction: this compound can trigger programmed cell death (apoptosis) by altering the expression of key regulatory proteins and activating caspase pathways.[9][10][11]
-
DNA Intercalation: As an acridine derivative, it can insert itself between DNA base pairs, which can interfere with DNA replication and transcription, contributing to its cytotoxic effects.[12]
Q2: At what concentration does this compound become toxic to cells?
The cytotoxic concentration of this compound is highly dependent on the specific cell line and the duration of exposure.[9][11][13] A 24-hour treatment can result in 50% inhibition of cell viability (IC50) at concentrations as low as 1-2 µM in some cancer cell lines, while others may require higher doses. It is crucial to determine the IC50 for your specific cell line before beginning long-term studies.
Q3: How can I reduce this compound's toxicity in my long-term experiments?
Several strategies can be employed to minimize cytotoxicity while maintaining experimental efficacy:
-
Dose Optimization: Perform a thorough dose-response analysis to identify the lowest possible concentration that still achieves the desired level of HIF-1 inhibition.
-
Pulsed Dosing: Instead of continuous exposure, apply this compound intermittently (e.g., 24 hours of treatment followed by a 48-hour recovery period in fresh medium). This can prevent the accumulation of toxic effects over time.
-
Encapsulation/Controlled-Release: Using a drug delivery system, such as lipid nanocapsules (LNCs) or poly(lactic-co-glycolic acid) (PLGA) microparticles, can reduce toxicity.[1][14][15] These systems can provide a sustained, low-level release of the drug, avoiding the cytotoxic shock of a high initial concentration.[4]
-
Combination Therapy: Combining a low dose of this compound with another therapeutic agent can achieve a synergistic effect, allowing for reduced concentrations of both drugs.[16][17] Studies have shown that combining this compound with drugs like doxorubicin can reduce toxicity to non-cancerous cells.[16]
Q4: Are there advanced methods to deliver this compound that inherently reduce toxicity?
Yes. Encapsulating this compound in nanoparticle-based delivery systems is a highly effective strategy. Formulations like lipid nanocapsules (LNCs) have been shown to maintain the anti-tumor and HIF-inhibitory activity of this compound while significantly decreasing its toxicity.[14][15] In vivo studies have demonstrated that LNC-based delivery allows for a drastic reduction in the number of required administrations compared to the free drug, which suppresses systemic toxicity.[14][15] This principle can be applied to in vitro systems to ensure a more stable and less toxic cellular environment.
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Massive cell death observed within 24-48 hours of initial treatment. | This compound concentration is too high. The dose is likely well above the IC50 for your specific cell line. | Perform a dose-response curve. Start with a concentration range from 0.1 µM to 10 µM to determine the IC50 value for your cells. Refer to the Protocol for Determining this compound's IC50 below. |
| Cells survive initial treatment but viability declines progressively over several days or passages. | Cumulative toxicity from continuous exposure. Even a relatively low dose can become toxic when present in the culture medium continuously for an extended period. | Implement a pulsed dosing schedule. Expose cells to this compound for a defined period (e.g., 24 hours), then replace with fresh, drug-free medium for a recovery period (e.g., 48 hours) before the next treatment cycle. See the Workflow for Pulsed Dosing diagram and protocol. |
| High variability in results between replicate wells or experiments. | Inconsistent dosing or solution instability. this compound solutions may degrade with improper storage. Cell seeding density can also impact perceived toxicity. | Standardize procedures. Prepare fresh this compound stock solutions and aliquot for single use to avoid freeze-thaw cycles. Always use a consistent cell seeding density for all experiments. Ensure complete mixing when adding the drug to the culture medium. |
| Reduced HIF-1 inhibition at concentrations that are non-toxic. | Insufficient drug concentration or exposure time. The optimized "safe" dose may be too low to effectively inhibit the HIF-1 pathway. | Increase exposure time or consider a controlled-release system. If using a low dose, extending the treatment period before analysis may be necessary. Alternatively, using a delivery system like PLGA microparticles could provide a sustained, low-level release that is both effective and non-toxic.[4] |
Data & Visualization
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound (24-Hour Exposure)
| Cell Line | Cell Type | IC50 (µM) | Citation |
|---|---|---|---|
| 9L | Rat Gliosarcoma | ~2.0 - 3.5 | [9] |
| GL261 | Mouse Glioma | ~2.0 - 3.5 | [9] |
| U87 | Human Glioblastoma | ~2.0 - 3.5 | [9] |
| F98 | Rat Glioma | 5.37 | [9] |
| BTSCs | Brain Tumor Stem Cells | 7.02 | [9] |
| HeLa | Human Cervical Cancer | ~5.0 - 10.0 | [16][17] |
| A549 | Human Lung Adenocarcinoma | Varies (Dose-dependent) | [11] |
| General HIF-1 Dimerization | Cell-based Assay | ~1.0 |[2] |
Note: IC50 values are highly dependent on the specific assay conditions and cell line. This table should be used as a reference for establishing a starting concentration range for your own experiments.
Signaling Pathways and Workflows
Caption: this compound's mechanism of inhibiting the HIF-1 signaling pathway.
Caption: Experimental workflow for a pulsed this compound dosing schedule.
Caption: Simplified pathway of this compound-induced apoptosis.
Key Experimental Protocols
Protocol 1: Determining this compound's IC50 using an MTT Assay
This protocol determines the concentration of this compound that inhibits cell viability by 50% after a defined period.
Materials:
-
96-well flat-bottom cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO, stored at -20°C)
-
MTT reagent (e.g., 5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1.0 - 1.5 x 10⁴ cells/well) in 100 µL of complete medium.[17] Include wells for "untreated control" and "blank" (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.[17]
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. A common concentration range to test is 0, 1, 2.5, 5, 10, 25, and 50 µM.[16][17]
-
Remove the old medium from the wells and add 100 µL of the corresponding this compound dilution. Add fresh medium without the drug to the "untreated control" wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Implementing a Pulsed Dosing Schedule for Long-Term Culture
This protocol is designed to maintain cells over weeks with reduced cumulative toxicity.
Materials:
-
T25 or T75 cell culture flasks
-
Your cell line of interest
-
Complete culture medium
-
This compound at a predetermined, non-lethal concentration (e.g., at or below the 24h IC50)
Methodology:
-
Initial Culture: Seed cells in flasks and grow to ~70% confluence.
-
First Pulse (Treatment): Replace the medium with fresh medium containing the desired concentration of this compound. Incubate for 24 hours.
-
Recovery Period: After 24 hours, aspirate the this compound-containing medium. Gently wash the cell monolayer once with sterile PBS.
-
Add fresh, drug-free complete medium to the flask. Incubate for 48 hours. This is the recovery phase.
-
Subsequent Pulses: After the 48-hour recovery, repeat the cycle by replacing the medium with this compound-containing medium for another 24-hour pulse.
-
Maintenance: Continue this 3-day cycle (24h treatment, 48h recovery) for the duration of your long-term experiment. Passage the cells as needed during the recovery period.
-
Monitoring: Regularly monitor cell morphology and viability (e.g., via trypan blue exclusion) to ensure the pulsed dosing schedule is well-tolerated.
Protocol 3: Assessing Apoptosis using Annexin V/PI Staining
This protocol quantifies the percentage of cells undergoing apoptosis versus necrosis after this compound treatment.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Annexin V-FITC/APC and Propidium Iodide (PI) staining kit
-
Binding Buffer (provided with kit)
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound (e.g., 5 µM) for a specified time (e.g., 48 hours).[10] Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like TrypLE. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC (or another fluorophore) and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIF-1α- Targeting this compound Provides Long Term Survival and Radiological Tumor Response in Brain Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antitumor activity of this compound in lung adenocarcinoma cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro safety and anti‐bacterial efficacy assessment of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic effect of this compound against clinical isolates of Acanthamoeba spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. Is this compound an efficient co-drug in chemotherapy? - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02608F [pubs.rsc.org]
- 17. Is this compound an efficient co-drug in chemotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Acriflavine as a HIF-1 Inhibitor: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of acriflavine's performance as a specific Hypoxia-Inducible Factor-1 (HIF-1) inhibitor against other alternatives. It includes a summary of quantitative data, detailed experimental protocols for validation, and visualizations of key pathways and workflows to aid in research and drug development decisions.
Introduction to HIF-1 Inhibition
Hypoxia-Inducible Factor-1 (HIF-1) is a critical transcription factor in cellular adaptation to low oxygen (hypoxia), a common feature of the tumor microenvironment. HIF-1 is a heterodimer composed of an oxygen-regulated HIF-1α subunit and a constitutively expressed HIF-1β subunit.[1][2] Under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoters of target genes, activating the transcription of proteins involved in key cancer progression processes, including angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and cell survival.[1][2][3] Consequently, inhibiting HIF-1 is a promising therapeutic strategy for cancer and other diseases.[4][5]
This compound (ACF), an FDA-approved drug, has been identified as a potent inhibitor of HIF-1.[6][7] This guide examines the experimental validation of its specificity and compares its mechanism and performance to other classes of HIF inhibitors.
This compound: Mechanism of Action and Specificity
This compound functions by directly inhibiting the dimerization of the HIF-1α and HIF-1β subunits.[1][8][9] It binds directly to a region known as the PAS-B subdomain of both HIF-1α and HIF-2α.[1][10] This prevention of heterodimer formation is a distinct mechanism compared to many other HIF inhibitors that target protein synthesis or stability. By blocking dimerization, this compound effectively prevents HIF-1 from binding to DNA and activating its downstream target genes.[1][3]
However, while potent, this compound is not entirely specific. Its binding to both HIF-1α and HIF-2α indicates a broader activity than a purely HIF-1-selective inhibitor.[1][6][9] Furthermore, studies have revealed HIF-1-independent, off-target effects. This compound can interfere with the unfolded protein response (UPR) pathway by inhibiting the phosphorylation of eukaryotic translation initiation factor 2 (eIF2α), leading to the downregulation of ATF4 and STAT5.[11]
Comparative Data of HIF Inhibitors
The following table summarizes the characteristics of this compound and other classes of HIF inhibitors, providing a comparative overview of their mechanisms and specificity.
| Inhibitor Class | Example(s) | Mechanism of Action | Specificity | Reported IC50 |
| Dimerization Inhibitor | This compound | Binds to HIF-1α/2α PAS-B domain, blocking dimerization with HIF-1β.[1][10] | Inhibits both HIF-1 and HIF-2.[1] Known off-target effects on the UPR pathway.[11] | ~1 µM (for inhibiting HIF-1 dimerization and transcriptional activity)[1][3] |
| DNA Binding Inhibitor | Echinomycin | Intercalates with DNA at HRE sites, preventing HIF-1 binding.[4][11] | More selective for HIF-1 over other transcription factors like AP-1 and NF-κB.[4] | Varies by cell line |
| mRNA Expression Inhibitors | Anthracyclines (Doxorubicin) | Inhibit HIF-1α mRNA expression.[12] | Broad-spectrum cytotoxic agents with multiple mechanisms.[4] | Varies by cell line |
| Protein Synthesis Inhibitors | mTOR Inhibitors (Temsirolimus) | Inhibit the PI3K/Akt/mTOR pathway, which is involved in HIF-1α translation.[4][12] | Broadly affects protein synthesis, not specific to HIF-1α.[4] | Varies by cell line |
| Protein Stability Inhibitors | Hsp90 Inhibitors (Geldanamycin) | Inhibit Hsp90, a chaperone protein required for HIF-1α stability, promoting its degradation.[13][14] | Affects multiple Hsp90 client proteins, not specific to HIF-1α.[13] | Varies by cell line |
| Specific HIF-2α Inhibitors | PT2399 | Binds specifically to the HIF-2α PAS-B domain, blocking its dimerization with HIF-1β.[10][15] | Highly selective for HIF-2α over HIF-1α.[15] | Varies by cell line |
Key Experimental Validation Protocols
Validating a specific HIF-1 inhibitor like this compound requires a multi-assay approach to confirm its effect on dimerization, DNA binding, and transcriptional activity.
Protocol 1: HIF-1 Dimerization Assay (Split-Luciferase Complementation)
This cell-based assay is used to screen for and quantify the inhibition of HIF-1α and HIF-1β dimerization.[1][3]
Principle: The Renilla luciferase (Rluc) enzyme is split into two non-functional fragments (NRLuc and CRLuc). One fragment is fused to HIF-1α and the other to HIF-1β. When HIF-1α and HIF-1β dimerize, the Rluc fragments are brought into close proximity, reconstituting a functional enzyme that produces a measurable light signal upon addition of its substrate. Inhibitors of dimerization will reduce this signal.
Methodology:
-
Vector Preparation: Clone the coding sequences for the N-terminal fragment of Rluc fused to HIF-1α (NRLuc-HIF-1α) and the C-terminal fragment of Rluc fused to HIF-1β (CRLuc-HIF-1β) into mammalian expression vectors.
-
Cell Culture and Transfection: Co-transfect human embryonic kidney (HEK293) cells or another suitable cell line with the NRLuc-HIF-1α and CRLuc-HIF-1β expression vectors.
-
Compound Treatment: Aliquot the transfected cells into a 96-well plate. Treat the cells with various concentrations of this compound or other test compounds for a specified period (e.g., 4-24 hours). Include vehicle-only controls.
-
Induction of Dimerization: Induce HIF-1α stabilization and dimerization by exposing the cells to hypoxic conditions (e.g., 1% O₂) or a hypoxia-mimetic agent like cobalt chloride (CoCl₂).
-
Lysis and Luminescence Reading: Lyse the cells and measure the reconstituted luciferase activity using a luminometer after adding the appropriate luciferase substrate.
-
Data Analysis: Calculate the percent inhibition of luciferase activity for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the signal.
Protocol 2: HIF-1 DNA Binding Assay (Chromatin Immunoprecipitation - ChIP)
ChIP assays are used to determine if an inhibitor prevents the HIF-1 complex from binding to the HREs of its target genes in living cells.[1][16]
Principle: Cells are treated with a cross-linking agent to covalently link proteins to their associated DNA. The chromatin is then sheared, and an antibody specific to HIF-1α is used to immunoprecipitate the HIF-1α protein along with its bound DNA. After reversing the cross-links, the presence of specific target gene DNA (e.g., the VEGF promoter) is quantified by PCR.
Methodology:
-
Cell Treatment and Hypoxia Induction: Culture cells (e.g., HEK293) and treat with this compound or vehicle control. Expose the cells to hypoxic conditions (1% O₂) for several hours (e.g., 6-12 hours) to induce HIF-1α accumulation and DNA binding.
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an anti-HIF-1α antibody. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the complexes from the beads.
-
Reverse Cross-links: Reverse the formaldehyde cross-links by heating the samples (e.g., at 65°C for 4 hours).
-
DNA Purification and Analysis: Purify the DNA and use quantitative PCR (qPCR) with primers specific for the HRE region of a known HIF-1 target gene (e.g., VEGF or GLUT1).
-
Data Analysis: Quantify the amount of precipitated target DNA relative to the total input DNA. A successful inhibitor will show a significant reduction in the amount of HRE-containing DNA pulled down by the HIF-1α antibody.
Protocol 3: HIF-1 Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay measures the ability of HIF-1 to activate gene transcription from a promoter containing HREs.[3][17][18]
Principle: A reporter plasmid is constructed containing a firefly luciferase gene under the control of a minimal promoter and multiple copies of a Hypoxia Response Element (HRE). When HIF-1 is active, it binds to the HREs and drives the expression of luciferase. Inhibitors of the HIF-1 pathway will decrease the production of luciferase and thus lower the light signal.
Methodology:
-
Cell Culture and Transfection: Co-transfect cells (e.g., HEK293) with the HRE-luciferase reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Compound Treatment: After transfection, treat the cells with a range of concentrations of this compound or other test compounds.
-
Hypoxia Induction: Expose the cells to hypoxic conditions (1% O₂) or a chemical inducer for 16-24 hours to activate the HIF-1 pathway. Maintain a set of cells under normoxic conditions as a baseline control.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of reporter activity by hypoxia relative to normoxia. Determine the dose-dependent inhibition of hypoxia-induced reporter activity by the test compound and calculate the IC50 value.[3]
Visualizations
The following diagrams illustrate the HIF-1 signaling pathway and a typical experimental workflow for validating an inhibitor.
Caption: HIF-1 signaling pathway and points of inhibition.
References
- 1. This compound inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF-1 alpha Transcription Factor Assay Kit (Colorimetric) (KA1321): Novus Biologicals [novusbio.com]
- 3. pnas.org [pnas.org]
- 4. Development of HIF-1 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. HIF-1 Dimerization Inhibitor this compound Enhances Antitumor Activity of Sunitinib in Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Frontiers | this compound, a HIF-1 inhibitor, preserves vision in an experimental autoimmune encephalomyelitis model of optic neuritis [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Natural Product-Based Inhibitors of Hypoxia-Inducible Factor-1 (HIF-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An integrative genomics approach identifies Hypoxia Inducible Factor-1 (HIF-1)-target genes that form the core response to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of small molecule compounds that inhibit the HIF-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HIF-1α-related Assays (Hypoxia) | Proteintech [ptglab.com]
A Head-to-Head Comparison of Fluorescent DNA Dyes: Acriflavine vs. SYBR Green
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye for DNA visualization and quantification is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive, data-driven comparison of two commonly utilized DNA-binding dyes: Acriflavine and SYBR Green. We will delve into their mechanisms of action, spectral properties, performance in key applications, and safety profiles to facilitate an informed choice for your specific research needs.
Executive Summary
SYBR Green I is a widely adopted fluorescent dye, particularly in real-time quantitative PCR (qPCR) and gel electrophoresis, renowned for its substantial fluorescence enhancement upon binding to double-stranded DNA (dsDNA). This compound, historically used as a topical antiseptic, is an intercalating agent that has garnered renewed interest for its diverse biological activities, including its potential as an anticancer agent and its distinct fluorescence characteristics. A key differentiator is their fluorescent response to DNA binding: SYBR Green exhibits a significant increase in fluorescence, whereas this compound often displays fluorescence quenching. This fundamental difference dictates their suitability for various applications.
Performance and Properties: A Quantitative Overview
The following table summarizes the key quantitative parameters for this compound and SYBR Green I, providing a direct comparison of their performance characteristics.
| Property | This compound | SYBR Green I |
| Excitation Wavelength (λex, DNA-bound) | ~465 nm[1] | ~497 nm[2] |
| Emission Wavelength (λem, DNA-bound) | ~502 nm[1] | ~520 nm[2] |
| Fluorescence Change upon DNA Binding | Quenching often observed[2][3] | >1000-fold enhancement[4] |
| Binding Mechanism | Intercalation[5][6] | Intercalation and minor groove binding[4][6] |
| Binding Affinity (Dissociation Constant, Kd) | Data not readily available in comparable units | (3.33 ± 0.7) × 10⁻⁷ M[7] |
| Mutagenicity (Ames Test) | Some derivatives show mutagenicity[8] | Weak mutagen, significantly less than Ethidium Bromide[2][9] |
| Primary Applications | Antiseptic, biological stain, potential anticancer drug[4][5], chromosome staining[10] | qPCR[11], gel electrophoresis[12], flow cytometry[2] |
Mechanism of Action and Experimental Workflows
The distinct mechanisms of DNA binding and the resulting fluorescent signals for this compound and SYBR Green are central to their application.
This compound: An Intercalator with Complex Photophysics
This compound is an acridine dye that inserts itself between the base pairs of DNA. This intercalation can interfere with DNA replication and transcription, which is the basis for its antiseptic and potential anticancer properties. From a fluorescence perspective, this close association with the DNA bases often leads to a phenomenon known as fluorescence quenching, where the fluorescence intensity of the dye is reduced upon binding.
References
- 1. nba.uth.tmc.edu [nba.uth.tmc.edu]
- 2. Comparison of SYBR Green I nucleic acid gel stain mutagenicity and ethidium bromide mutagenicity in the Salmonella/mammalian microsome reverse mutation assay (Ames test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. DNA topoisomerase inhibition with the HIF inhibitor this compound promotes transcription of lncRNAs in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diverse mutagenicity of methylbenz[c]acridines in the direct Ames' Salmonella mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifesci.dundee.ac.uk [lifesci.dundee.ac.uk]
- 10. fgsc.net [fgsc.net]
- 11. Comparison of multiple DNA dyes for real-time PCR: effects of dye concentration and sequence composition on DNA amplification and melting temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative analysis of the DNA staining efficiencies of different fluorescent dyes in preparative agarose gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Acriflavine's Anticancer Efficacy: A Comparative Cross-Validation in Diverse Tumor Models
A comprehensive analysis of acriflavine's performance as an anticancer agent reveals a consistent inhibitory effect across a spectrum of tumor types, primarily through the disruption of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. This guide provides a comparative overview of this compound's efficacy, supported by experimental data from in vitro and in vivo studies, to inform researchers, scientists, and drug development professionals.
This compound, a fluorescent dye historically used as an antiseptic, has emerged as a potent anticancer agent with a well-defined mechanism of action. Its ability to inhibit the dimerization of HIF-1α and HIF-1β subunits effectively shuts down a critical pathway for tumor survival and progression, particularly in the hypoxic microenvironment characteristic of solid tumors.[1][2][3][4][5] This guide synthesizes data from multiple studies to present a cross-validated comparison of this compound's effects on various cancer models, including prostate, pancreatic, colorectal, and brain cancers, as well as melanoma.
In Vitro Efficacy: A Broad Spectrum of Activity
Cell-based assays consistently demonstrate this compound's cytotoxic effects against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, highlight its effectiveness at micromolar concentrations across different tumor histologies.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Colorectal Cancer | SW480 | 0.75 ± 0.10 | [6] |
| HCT116 | 0.57 ± 0.22 | [6] | |
| LS174T | 0.36 ± 0.05 | [6] | |
| Brain Cancer | 9L | ~2.0 - 3.5 | [7][8] |
| GL261 | ~2.0 - 3.5 | [7][8] | |
| U87 | ~2.0 - 3.5 | [7][8] | |
| F98 | 5.37 | [7][8] | |
| BTSCs | 7.02 | [7][8] | |
| Hepatocellular Carcinoma | Mahlavu | ~1.0 | |
| Pancreatic Cancer | Panc-1 | Non-toxic concentration of 2.5 µM used to inhibit EMT | [9] |
In Vivo Tumor Growth Inhibition: Halting Progression in Animal Models
Preclinical studies using xenograft models, where human cancer cells are implanted into immunocompromised mice, have corroborated the in vitro findings. This compound administration has been shown to significantly impede tumor growth and vascularization.
| Tumor Model | Cell Line | Treatment Regimen | Tumor Growth Inhibition | Citation |
| Prostate Cancer | PC-3 | Daily i.p. injection | Prevented tumor growth (pretreatment) and resulted in growth arrest (established tumors) | [1][3][5] |
| Pancreatic Cancer | PAC006 (moderately differentiated) | Not specified | Significantly suppressed tumor growth | [9][10] |
| Pancreatic Cancer | PAC010 (fast-growing, EMT-high) | Not specified | No significant effect on tumor growth | [9][10] |
Unraveling the Molecular Mechanisms: Beyond HIF-1 Inhibition
The primary mechanism of this compound's anticancer activity is the direct inhibition of HIF-1α dimerization with HIF-1β.[1][3][5] This action prevents the transcription of a multitude of genes essential for tumor adaptation to hypoxia, including those involved in angiogenesis (e.g., VEGF) and glucose metabolism (e.g., GLUT1).[1][4]
Beyond its well-established role as a HIF-1 inhibitor, emerging evidence suggests that this compound's anticancer effects are pleiotropic, impacting other critical cellular pathways. Studies have shown that this compound can downregulate metabolic pathways such as oxidative phosphorylation (OXPHOS) and inhibit the MYC oncogene pathway in pancreatic cancer xenografts.[2][9][10][11][12][13][14] Furthermore, in melanoma, this compound has been observed to inhibit the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.[15]
Visualizing the Pathways and Processes
To illustrate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: this compound's primary mechanism of action: Inhibition of HIF-1α/β dimerization.
References
- 1. This compound inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Frontiers | this compound, a HIF-1 inhibitor, preserves vision in an experimental autoimmune encephalomyelitis model of optic neuritis [frontiersin.org]
- 5. This compound inhibits HIF-1 dimerization, tumor growth, and vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound enhances the antitumor activity of the chemotherapeutic drug 5-fluorouracil in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositori.udl.cat [repositori.udl.cat]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Cancer Activity of this compound as Metabolic Inhibitor of OXPHOS in Pancreas Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Anti-Cancer Activity of this compound as Metabolic Inhibitor of OXPHOS in Pancreas Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. mdpi.com [mdpi.com]
Validating Acriflavine's Target Specificity in Antiviral Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acriflavine (ACF), a synthetic acridine dye, has demonstrated promising broad-spectrum antiviral activity, particularly against betacoronaviruses such as SARS-CoV-2.[1][2] The primary antiviral mechanism of this compound is attributed to its inhibition of the papain-like protease (PLpro), a viral enzyme crucial for processing viral polyproteins and evading the host's innate immune response.[1][2][3][4] However, this compound is also known to exhibit other biological activities, including the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and intercalation into DNA.[5][6][7][8][9][10][11][12] This pleiotropic nature necessitates rigorous validation of its target specificity to ensure that its antiviral effects are indeed mediated by the intended target, PLpro, and to understand any potential off-target effects.
This guide provides a comparative overview of key experimental approaches to validate the target specificity of this compound in an antiviral context. It includes summaries of quantitative data, detailed experimental protocols, and visual workflows to aid researchers in designing and interpreting their studies.
Performance Comparison of this compound and Alternatives
To contextualize the efficacy of this compound, it is essential to compare its antiviral and target-inhibition activities with other relevant compounds. The following tables summarize key quantitative data for this compound, the well-characterized antiviral remdesivir, and GRL-0617, another known PLpro inhibitor.
Table 1: Antiviral Activity
| Compound | Virus | Cell Line | IC50/EC50 | Selectivity Index (SI) | Reference |
| This compound | SARS-CoV-2 | A549-ACE2 | 86 nM | 36 | [1][13] |
| SARS-CoV-2 | Vero | 64 nM | 53 | [1][13] | |
| HCoV-OC43 | BHK-21 | ~90% inhibition at 1 µM | - | [14] | |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 µM | >129 | [15] |
| HCoV-229E | MRC-5 | 0.07 µM | >28.6 | [15] | |
| GRL-0617 | SARS-CoV | Vero E6 | 14.5 µM | - | [16][17] |
Table 2: Target Inhibition
| Compound | Target | Assay Type | IC50/Ki | Reference |
| This compound | SARS-CoV-2 PLpro | Enzymatic Assay | 1.66 µM | [1][13][14] |
| SARS-CoV-2 Mpro | Enzymatic Assay | 5.60 µM | [14] | |
| HIF-1α | Transcriptional Activity | ~1 µM | [5] | |
| GRL-0617 | SARS-CoV PLpro | Enzymatic Assay | 0.6 µM (IC50), 0.49 µM (Ki) | [16][17] |
| SARS-CoV-2 PLpro | Enzymatic Assay | 0.8 µM (IC50) |
Experimental Protocols for Target Validation
Validating that PLpro is the primary antiviral target of this compound requires a multi-faceted approach, combining biophysical, cellular, and genetic techniques.
Biophysical Assays: Confirming Direct Interaction
These methods assess the direct binding of this compound to PLpro.
ITC directly measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (PLpro), providing a complete thermodynamic profile of the interaction.[18][19][20][21]
Experimental Protocol:
-
Protein and Ligand Preparation:
-
Express and purify recombinant SARS-CoV-2 PLpro. Ensure high purity (>95%) and proper folding.
-
Dialyze the purified PLpro extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a concentrated stock solution of this compound in the same dialysis buffer to minimize heats of dilution. A final concentration of 10-20 fold higher than the protein concentration is recommended.[22]
-
-
ITC Experiment:
-
Load the PLpro solution (typically 20-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (typically 200-500 µM) into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the PLpro solution at a constant temperature (e.g., 25°C).
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
CETSA assesses target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells susceptible to viral infection (e.g., Vero E6 or A549-ACE2) to near confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction (containing stabilized, non-denatured PLpro) from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble PLpro in each sample by Western blotting using a PLpro-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble PLpro as a function of temperature for both this compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Cellular and Genetic Assays: Probing Target Necessity
These methods investigate whether the presence and activity of PLpro are essential for the antiviral effect of this compound.
Experimental Protocol:
-
siRNA Design and Transfection:
-
Design or obtain validated siRNA sequences targeting the mRNA of SARS-CoV-2 PLpro.
-
Transfect susceptible cells with the PLpro-targeting siRNA or a non-targeting control siRNA.
-
-
Viral Infection and this compound Treatment:
-
After a suitable incubation period to allow for PLpro knockdown (typically 24-48 hours), infect the cells with SARS-CoV-2.
-
Treat the infected cells with a range of this compound concentrations.
-
-
Assessment of Antiviral Activity:
-
After a defined incubation period (e.g., 24-48 hours), quantify the viral load in the cell culture supernatant using methods like RT-qPCR or plaque assays.
-
-
Data Analysis:
-
Compare the dose-response curve of this compound in cells with PLpro knockdown to that in control cells. If PLpro is the primary target, a reduced antiviral effect of this compound should be observed in the PLpro-knockdown cells.
-
The CRISPR-Cas9 system can be employed to create stable cell lines with a knockout of the PLpro gene or to achieve more sustained knockdown.[27][28][29][30][31]
Experimental Protocol:
-
sgRNA Design and Cell Line Generation:
-
Design and validate single guide RNAs (sgRNAs) that target a critical region of the PLpro gene.
-
Deliver the sgRNA and Cas9 nuclease into the target cells to generate stable PLpro knockout or knockdown cell lines.
-
-
Validation of Knockout/Knockdown:
-
Confirm the reduction or absence of PLpro expression at the protein level using Western blotting.
-
-
Antiviral Assay:
-
Infect the PLpro-deficient and control cell lines with SARS-CoV-2.
-
Treat the infected cells with a dose range of this compound.
-
Quantify the viral replication as described for the siRNA experiment.
-
-
Data Analysis:
-
Analyze the antiviral efficacy of this compound in the PLpro-deficient cells compared to the control cells. A significant decrease in this compound's potency in the absence of PLpro would strongly support it as the primary target.
-
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and the signaling pathways involved.
Experimental Workflow for Target Validation
References
- 1. This compound, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Frontiers | Potential Inhibitors Targeting Papain-Like Protease of SARS-CoV-2: Two Birds With One Stone [frontiersin.org]
- 5. This compound inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] this compound inhibits HIF-1 dimerization, tumor growth, and vascularization | Semantic Scholar [semanticscholar.org]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DNA topoisomerase inhibition with the HIF inhibitor this compound promotes transcription of lncRNAs in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. HETEROGENEITY OF THE INTERACTION OF DNA WITH this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iris.cnr.it [iris.cnr.it]
- 14. This compound and proflavine hemisulfate as potential antivirals by targeting Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Antiviral Activity of Remdesivir and Anti-HIV Nucleoside Analogs against Human Coronavirus 229E (HCoV-229E) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 22. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 23. RNAi-mediated siRNA sequences to combat the COVID-19 pandemic with the inhibition of SARS-CoV2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. RNAi-mediated siRNA sequences to combat the COVID-19 pandemic with the inhibition of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. embopress.org [embopress.org]
- 27. Adeno-Associated Virus-Mediated CRISPR-Cas13 Knockdown of Papain-like Protease from SARS-CoV-2 Virus [ideas.repec.org]
- 28. mdpi.com [mdpi.com]
- 29. addgene.org [addgene.org]
- 30. Optimizing sgRNA to Improve CRISPR/Cas9 Knockout Efficiency: Special Focus on Human and Animal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Genome-scale CRISPR-Cas9 Knockout and Transcriptional Activation Screening - PMC [pmc.ncbi.nlm.nih.gov]
Acriflavine's Performance Against Other Topoisomerase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the topoisomerase inhibitor Acriflavine against other well-established inhibitors: Camptothecin, Doxorubicin, and Etoposide. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction to Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA, playing critical roles in replication, transcription, and chromosome segregation. By introducing transient single- or double-strand breaks in the DNA, they relieve torsional stress. Inhibitors of these enzymes, known as topoisomerase inhibitors, are a cornerstone of cancer chemotherapy. They function by trapping the transient topoisomerase-DNA cleavage complex, leading to an accumulation of DNA breaks and ultimately, apoptotic cell death. These inhibitors are broadly classified into two categories based on their target: Topoisomerase I inhibitors and Topoisomerase II inhibitors.
This compound , a versatile acridine dye, has demonstrated potent anticancer properties and is unique in its ability to inhibit both Topoisomerase I and II.[1][2] This dual inhibitory action presents a potential advantage in overcoming resistance mechanisms associated with single-target agents.
Mechanism of Action: A Comparative Overview
The primary mechanism of action for these inhibitors involves the stabilization of the topoisomerase-DNA covalent complex. However, the specific topoisomerase targeted and the nature of the DNA damage differ.
-
This compound (ACF): This compound intercalates into DNA and inhibits both Topoisomerase I and Topoisomerase II.[1] Its planar aromatic structure allows it to insert between DNA base pairs, interfering with the re-ligation step of the topoisomerase action and leading to the accumulation of both single and double-strand DNA breaks.
-
Camptothecin (CPT): A natural alkaloid, Camptothecin and its derivatives are specific inhibitors of Topoisomerase I.[3][4] They bind to the enzyme-DNA complex, trapping it in a cleavable state and preventing the re-ligation of the single-strand break.[3][4] This leads to the accumulation of single-strand breaks that can be converted to lethal double-strand breaks during DNA replication.[3]
-
Doxorubicin (DOX): An anthracycline antibiotic, Doxorubicin primarily targets Topoisomerase II.[5][6] It intercalates into DNA and stabilizes the Topoisomerase II-DNA cleavage complex, preventing the re-ligation of the double-strand break.[5][6] This results in the accumulation of double-strand DNA breaks. Doxorubicin is also known to generate reactive oxygen species, contributing to its cytotoxicity.[6][7]
-
Etoposide (VP-16): A semi-synthetic derivative of podophyllotoxin, Etoposide is a specific inhibitor of Topoisomerase II.[8][9] It forms a ternary complex with Topoisomerase II and DNA, preventing the re-ligation of the DNA strands after the enzyme has created a double-strand break.[8] This leads to the accumulation of double-strand breaks and subsequent cell death.
Performance Comparison: Quantitative Data
Directly comparing the potency of these inhibitors is challenging due to variations in experimental conditions across different studies. The following tables summarize available data on their inhibitory concentrations (IC50) against various cancer cell lines. It is crucial to note that these values were obtained from different studies using different methodologies and cell lines, and therefore should be interpreted with caution.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| This compound | Human Umbilical Vein Endothelial Cells (HUVEC) | 16.37 | [3] |
| Colorectal Cancer (CRC) | 1.4 | [8] | |
| Ovarian Cancer (OC) | 4.2 | [8] | |
| Chronic Lymphocytic Leukemia (CLL) | 0.8 | [8] | |
| Camptothecin | HT-29 (Colon Carcinoma) | 0.01 | [9] |
| MCF7 (Breast Cancer) | 0.57 | [10] | |
| Doxorubicin | HCT116 (Colon Carcinoma) | 0.02 - 0.05 | [11] |
| HepG2 (Hepatocellular Carcinoma) | 0.1 - 0.2 | [11] | |
| Etoposide | PC-3 (Prostate Cancer) | 14 - 17 | [12] |
| HepG2 (Hepatocellular Carcinoma) | >10 |
Disclaimer: The IC50 values presented above are for cytotoxic effects on whole cells and may not directly reflect the potency of topoisomerase inhibition. These values are compiled from different sources and should not be used for direct comparison without considering the specific experimental contexts.
A study directly comparing the effect of this compound with Camptothecin and Doxorubicin on DNA unwinding, a measure of topoisomerase inhibition, demonstrated that this compound led to a strong shift of unwound DNA, an effect that was even stronger than that observed for the positive controls, Camptothecin and Doxorubicin.[3] This suggests that this compound is a potent inhibitor of both Topoisomerase I and II.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of topoisomerase inhibitors are provided below.
Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 10 mM MgCl2, 10 mM DTT, 1 mg/ml BSA)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide
-
UV transilluminator
Procedure:
-
Prepare a reaction mixture on ice containing the 10x reaction buffer, supercoiled plasmid DNA, and sterile water to the desired final volume.
-
Add the test compound at various concentrations to the reaction tubes. Include a positive control (e.g., Camptothecin) and a no-drug control.
-
Initiate the reaction by adding a predetermined amount of human Topoisomerase I enzyme to each tube.
-
Incubate the reaction mixtures at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel prepared in TAE buffer.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled and relaxed DNA in each lane to determine the extent of inhibition.
Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 300 µg/ml BSA)
-
ATP solution
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide
-
UV transilluminator
Procedure:
-
Prepare a reaction mixture on ice containing the 10x reaction buffer, kDNA, ATP, and sterile water to the desired final volume.
-
Add the test compound at various concentrations to the reaction tubes. Include a positive control (e.g., Etoposide or Doxorubicin) and a no-drug control.
-
Initiate the reaction by adding a predetermined amount of human Topoisomerase II enzyme to each tube.
-
Incubate the reaction mixtures at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel prepared in TAE buffer.
-
Perform electrophoresis to separate the catenated and decatenated forms of kDNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
The decatenated DNA will migrate into the gel as distinct bands, while the catenated kDNA remains in the well. The degree of inhibition is determined by the reduction in decatenated DNA bands.
Signaling Pathways and Visualizations
The induction of DNA damage by topoisomerase inhibitors triggers complex cellular signaling cascades, primarily leading to apoptosis. Below are simplified diagrams of the apoptotic pathways initiated by each inhibitor.
Caption: this compound-induced apoptosis pathway.
Caption: Camptothecin-induced apoptosis pathway.
Caption: Doxorubicin-induced apoptosis pathway.
Caption: Etoposide-induced apoptosis pathway.
Experimental Workflow
The following diagram illustrates a general workflow for screening and characterizing topoisomerase inhibitors.
Caption: Experimental workflow for topoisomerase inhibitor discovery.
Conclusion
This compound presents a compelling profile as a dual inhibitor of both Topoisomerase I and II. While direct, standardized quantitative comparisons with other topoisomerase inhibitors are limited, preliminary evidence suggests its high potency in inhibiting DNA unwinding. Its ability to target both topoisomerase enzymes may offer a therapeutic advantage in overcoming drug resistance. Further head-to-head studies under standardized conditions are warranted to fully elucidate its performance relative to established topoisomerase inhibitors like Camptothecin, Doxorubicin, and Etoposide. This guide provides a foundational understanding of their comparative mechanisms and the experimental approaches necessary for their evaluation, serving as a valuable resource for ongoing research and development in this critical area of oncology.
References
- 1. Comparative analysis of basal and etoposide-induced alterations in gene expression by DNA-PKcs kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA topoisomerase inhibition with the HIF inhibitor this compound promotes transcription of lncRNAs in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DNA topoisomerase inhibition with the HIF inhibitor this compound promotes transcription of lncRNAs in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the cytotoxic effect of camptothecin solid lipid nanoparticles on MCF7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. AID 1143521 - Ratio of etoposide IC50 to compound IC50 for human HepG2 cells after 48 hrs by MTT assay - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Acriflavine's Efficacy Against Diverse Viral Strains
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral efficacy of acriflavine (ACF), a clinically approved antiseptic, against various viral strains. This compound has garnered significant attention as a potential broad-spectrum antiviral agent. This document synthesizes key experimental findings, presents quantitative data for objective comparison, and details the underlying methodologies to support further research and development.
Mechanism of Action: A Multi-Pronged Antiviral Strategy
This compound's primary antiviral activity, particularly against betacoronaviruses, stems from its potent inhibition of the papain-like protease (PLpro).[1][2] PLpro is a crucial viral enzyme responsible for cleaving the viral polyprotein into functional units necessary for replication.[2][3] Furthermore, PLpro plays a role in immune evasion by modulating the host's innate immune response, specifically the ISGylation pathway, which tags viral proteins for degradation.[1][2][4] By inhibiting PLpro, this compound not only disrupts viral protein maturation but also enhances the host's cellular defense mechanisms.[1][4]
Some studies also suggest that this compound may act as a dual-target inhibitor, with demonstrated inhibitory effects against the main protease (Mpro) of SARS-CoV-2, albeit at a lower potency than against PLpro.[5] An additional proposed mechanism involves the inhibition of the hypoxia-inducible factor 1-alpha (HIF-1α), a host factor that can be exploited by viruses like SARS-CoV-2 to facilitate entry and replication.[6]
Comparative Efficacy Across Viral Strains
Quantitative data from multiple studies demonstrate that this compound is a potent inhibitor of several betacoronaviruses, with efficacy observed in the nanomolar range. In contrast, it shows no significant effect against the tested alphacoronaviruses.[1][2] The compound's selectivity index (SI), the ratio of cytotoxicity (CC50) to antiviral activity (IC50), is favorable for multiple cell lines, indicating a good therapeutic window in vitro.[7][8]
| Viral Strain | Virus Family | Cell Line | IC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| SARS-CoV-2 | Betacoronavirus | Vero | 64 | 3.4 | 53 | [6][7][9] |
| A549-ACE2+ | 86 | 3.1 | 36 | [6][7][9] | ||
| Vero-E6 | 150 | - | - | [5] | ||
| MERS-CoV | Betacoronavirus | - | 21 | - | 162 | [1][2][3][7] |
| HCoV-OC43 | Betacoronavirus | - | 105 | - | 27 | [1][2][3][7] |
| BHK-21 | 28.62 | - | - | [5] | ||
| HCoV-NL63 | Alphacoronavirus | - | No effect observed | - | - | [1][2][3] |
| FIPV | Alphacoronavirus | - | No effect observed | - | - | [1][2][3] |
IC50 (Half-maximal inhibitory concentration): Concentration of a drug required for 50% inhibition of the target virus. CC50 (50% cytotoxic concentration): Concentration of a drug that results in the death of 50% of host cells.[8] SI (Selectivity Index = CC50/IC50): A measure of a drug's specificity for antiviral activity over host cell toxicity. Higher values are desirable.[8]
Experimental Protocols
The data presented in this guide are derived from rigorous in vitro and ex vivo experimental models. Below are generalized protocols representative of the methodologies used in the cited studies.
1. Cell Lines and Virus Culture:
-
Cell Lines: A variety of cell lines were used, including Vero (African green monkey kidney), A549-ACE2+ (human lung adenocarcinoma with ACE2 overexpression), BHK-21 (baby hamster kidney), and commercially available human airway epithelium (HAE) cultures.[1][5][6][7] Cells were maintained in appropriate media at 37°C with 5% CO2.[1][7]
-
Virus Strains: Reference strains of SARS-CoV-2, MERS-CoV, HCoV-OC43, HCoV-NL63, and Feline Infectious Peritonitis Virus (FIPV) were propagated and titered in susceptible host cells.[1][7]
2. Antiviral Activity Assay (e.g., Plaque Reduction or CPE Assay):
-
Cells are seeded in 96-well plates and grown to subconfluent monolayers.[5][7]
-
The test compound (this compound) is serially diluted to create a range of concentrations.
-
Cells are infected with a known titer of the virus in the presence of the various drug concentrations.[5][7]
-
After an incubation period (e.g., 2 hours for viral adsorption, followed by 48-72 hours), the plates are assessed.[5]
-
Assessment can be done by:
-
The IC50 value is calculated from the dose-response curve.
3. Cytotoxicity Assay:
-
Uninfected cells are seeded in 96-well plates and exposed to the same serial dilutions of this compound used in the antiviral assay.[8]
-
After an incubation period equivalent to the antiviral assay, cell viability is measured using assays like MTT or MTS, which quantify metabolic activity.
-
The CC50 value is calculated from the dose-response curve.[8]
4. Enzyme Inhibition Assay (PLpro/Mpro):
-
The inhibitory effect of this compound on purified viral proteases (PLpro or Mpro) is measured using a fluorogenic substrate.[3][5]
-
The enzyme is incubated with various concentrations of this compound before the addition of the substrate.
-
The reduction in fluorescence, which corresponds to the cleavage of the substrate, is measured over time to determine the rate of inhibition and calculate the enzymatic IC50.[3]
References
- 1. This compound, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. news-medical.net [news-medical.net]
- 5. This compound and proflavine hemisulfate as potential antivirals by targeting Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.cnr.it [iris.cnr.it]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. scienceopen.com [scienceopen.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Acriflavine
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Acriflavine, focusing on the critical role of Personal Protective Equipment (PPE) in mitigating exposure risks and ensuring a safe laboratory environment.
This compound, a fluorescent dye and topical antiseptic, presents several hazards that necessitate careful handling. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation or damage.[1][2][3][4][5] Furthermore, it may cause respiratory irritation, particularly when handled in its powder form, and is toxic to aquatic life with long-lasting effects.[1][2][5][6][7] Adherence to proper safety protocols is therefore not just a matter of compliance, but a cornerstone of responsible research.
Engineering Controls and Work Practices
Before detailing specific PPE, it is crucial to emphasize the foundational role of engineering controls and safe work practices. Always handle this compound in a well-ventilated area.[1][6][8] The use of local exhaust ventilation or a chemical fume hood is highly recommended to minimize the inhalation of dust or aerosols.[2][9] Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[6]
Safe work practices include minimizing the generation of dust, avoiding all personal contact with the chemical, and refraining from eating, drinking, or smoking in areas where this compound is handled.[8][10] After handling, it is imperative to wash hands and any exposed skin thoroughly.[1][6]
Personal Protective Equipment (PPE) Protocol
The following table summarizes the necessary PPE for handling this compound, categorized by the area of protection.
| Area of Protection | Required PPE | Specification and Use |
| Eye and Face Protection | Tightly sealing safety goggles or a face shield. | Must conform to recognized standards such as EN166 (EU) or OSHA 29 CFR 1910.133 (US).[3] This is to protect against dust particles and splashes, which can cause severe eye damage.[4][6] |
| Skin Protection | Chemical-impermeable gloves and protective clothing. | Gloves must be inspected for integrity before each use.[1][2] A lab coat or a chemical-resistant apron and long-sleeved clothing are necessary to prevent skin contact.[9] Contaminated clothing should be removed promptly and laundered separately before reuse.[8] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | A respirator is required when engineering controls are insufficient, if exposure limits are exceeded, or if irritation is experienced.[3][6] This is particularly critical when handling the solid powder form, which can be easily inhaled. |
Step-by-Step Guide for PPE Usage and Disposal
-
Donning PPE: Before entering the designated handling area, don your PPE in the following order: lab coat, respirator (if required), safety goggles, and finally, gloves. Ensure a proper fit for all equipment.
-
Handling this compound: Conduct all work in a well-ventilated area, preferably within a fume hood. Handle the compound carefully to avoid generating dust.
-
Doffing PPE: Upon completion of work, remove PPE in a manner that avoids self-contamination. First, remove gloves using a technique that prevents your bare hands from touching the outer contaminated surface. Next, remove your lab coat, followed by safety goggles and respirator.
-
Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.
-
Disposal of Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used to clean up spills should be collected in a sealed, labeled container for disposal as hazardous waste.[8][10] Follow your institution's and local regulations for chemical waste disposal.[6][10] Do not dispose of this compound or contaminated materials in the regular trash or down the drain, as it is toxic to aquatic life.[1][2][6]
Below is a diagram illustrating the decision-making process for the safe handling of this compound, from initial risk assessment to the final disposal of waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. westliberty.edu [westliberty.edu]
- 7. technopharmchem.com [technopharmchem.com]
- 8. sdfine.com [sdfine.com]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
